Altizide
描述
Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.
Structure
3D Structure
属性
IUPAC Name |
6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGVJVUHYTIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045857 | |
| Record name | Althiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-16-9, 133562-97-7, 133585-76-9 | |
| Record name | Althiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Althiazide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altizide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altizide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | althiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Althiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALTIZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALTIZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Renal Mechanism of Action of Altizide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altizide is a thiazide-like diuretic belonging to the benzothiadiazine class of sulfonamides.[1] It is primarily utilized in the management of hypertension and edema.[2][3][4] Like other thiazide diuretics, the principal site of action for this compound is the renal tubules, where it exerts its effects on electrolyte and water reabsorption. This technical guide provides a comprehensive overview of the core mechanism of action of this compound at the molecular and cellular levels within the renal tubules, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from studies on thiazide-like diuretics to provide a thorough understanding of its pharmacological profile.
Core Mechanism of Action in the Distal Convoluted Tubule
The primary molecular target of this compound within the nephron is the Na+/Cl- cotransporter (NCC) , also known as the thiazide-sensitive cotransporter (TSC) or SLC12A3.[5][6] The NCC is located on the apical membrane of epithelial cells in the initial segment of the distal convoluted tubule (DCT).[5][6]
This compound, like other thiazide diuretics, binds to a specific site on the NCC protein, competitively inhibiting the transport of sodium (Na+) and chloride (Cl-) ions from the tubular fluid into the DCT cells.[7][8] This inhibition of ion reabsorption leads to an increased concentration of Na+ and Cl- in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[6][9]
The inhibition of the NCC by this compound has several downstream effects on electrolyte handling:
-
Increased Potassium Excretion (Kaliuresis): The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of positively charged sodium ions creates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium (K+) into the urine through the renal outer medullary potassium channel (ROMK).[6]
-
Decreased Calcium Excretion (Hypocalciuria): The reduction of Na+ entry into the DCT cell via NCC enhances the electrochemical gradient for Na+ across the basolateral membrane. This stimulates the activity of the basolateral Na+/Ca2+ exchanger (NCX1), which pumps calcium (Ca2+) out of the cell and into the interstitium, thereby increasing its reabsorption.[6]
Diagram of this compound's Action in the Distal Convoluted Tubule Cell
Caption: this compound inhibits the NCC, blocking Na+ and Cl- reabsorption.
The WNK-SPAK/OSR1 Signaling Pathway: Regulating NCC Activity
The activity of the Na+/Cl- cotransporter (NCC) is intricately regulated by a signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[5][10][11] This pathway is a key determinant of sodium homeostasis and blood pressure.
The core components of this signaling pathway are:
-
WNK Kinases (WNK1, WNK3, WNK4): These kinases act as sensors for various physiological signals, including intracellular chloride concentration and hormonal stimuli.[10][12] WNK1 and WNK3 generally activate the downstream pathway, while WNK4 can have both inhibitory and activating roles depending on the context.[10][12]
-
SPAK/OSR1 Kinases: These are downstream targets of the WNK kinases. Upon activation by WNKs, SPAK and OSR1 directly phosphorylate and activate the NCC.[5][11]
-
CUL3/KLHL3 E3 Ubiquitin Ligase Complex: This complex negatively regulates the pathway by targeting WNK kinases for degradation, thus reducing NCC activity.[5]
Hormones such as angiotensin II and aldosterone (B195564) can modulate this pathway, leading to increased NCC phosphorylation and activity, which contributes to sodium retention.[11]
Diagram of the WNK-SPAK-NCC Signaling Pathway
Caption: The WNK-SPAK/OSR1 pathway regulates NCC phosphorylation and activity.
Quantitative Data on the Effects of this compound and Thiazide-like Diuretics
Table 1: Antihypertensive Efficacy of this compound in Combination with Spironolactone (B1682167)
| Study Population | Treatment | Duration | Change in Systolic BP | Change in Diastolic BP | Reference |
| 946 patients with mild to moderate hypertension | 15 mg this compound + 25 mg Spironolactone (1 tablet/day) | 90 days | - | 72% of patients normalized (≤90 mmHg) by day 45 | [3] |
| 482 patients with hypertension | This compound + Spironolactone (2 tablets/day) | 45 days | -15% from baseline | -14% from baseline | [4] |
| 10 patients with moderate essential hypertension | 15 mg this compound + 25 mg Spironolactone | 4 months | Significant drop (similar to enalapril) | -12% from baseline (p < 0.001) | [13] |
Table 2: Representative Effects of Thiazide-like Diuretics on Urinary Electrolyte Excretion in Healthy Volunteers (24-hour)
| Treatment (single oral dose) | Change in Urine Volume | Change in Na+ Excretion | Change in K+ Excretion | Change in Cl- Excretion | Reference |
| Hydrochlorothiazide 50 mg | Significantly increased | Significantly increased | Significantly increased | Significantly increased | [14] |
Note: This table provides representative data for a thiazide diuretic to illustrate the expected effects of this compound on urinary electrolytes. Specific quantitative values for this compound may vary.
Detailed Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to studying the mechanism of action of thiazide-like diuretics such as this compound.
Protocol for Assessing Diuretic and Natriuretic Effects in a Rodent Model
This protocol is designed to evaluate the in vivo diuretic, natriuretic, and kaliuretic effects of a test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Metabolic cages for individual housing and urine collection
-
Test compound (this compound) and vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrode for Na+ and K+ measurement
-
Chloride titrator for Cl- measurement
Methodology:
-
Acclimatization: House rats individually in metabolic cages for 3 days prior to the experiment to adapt to the environment. Provide free access to standard chow and water.
-
Dosing: On the day of the experiment, administer the test compound (this compound at various doses) or vehicle via oral gavage. A typical volume is 5 mL/kg body weight.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h) post-dosing.
-
Measurements:
-
Record the total urine volume for each collection period.
-
Centrifuge urine samples to remove any precipitates.
-
Analyze the supernatant for Na+, K+, and Cl- concentrations.
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume for each time period.
-
Compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Experimental Workflow for In Vivo Diuretic Assessment
Caption: Workflow for assessing the diuretic and natriuretic effects of this compound.
Protocol for Measuring NCC Activity in Xenopus laevis Oocytes
The Xenopus laevis oocyte expression system is a robust method for functional characterization of membrane transporters like NCC.
Materials:
-
Xenopus laevis frogs
-
cRNA encoding human NCC
-
Collagenase solution
-
Microinjection setup
-
Incubation solution (ND96)
-
Uptake solution containing 22Na+
-
Wash solution
-
Scintillation counter and fluid
-
Test compound (this compound)
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution.
-
cRNA Injection: Microinject oocytes with cRNA encoding NCC. Incubate the oocytes for 3-5 days to allow for protein expression.
-
22Na+ Uptake Assay:
-
Pre-incubate oocytes in a Cl--free medium.
-
Transfer oocytes to an uptake solution containing 22Na+, Cl-, and the test compound (this compound at various concentrations) or vehicle.
-
After a defined uptake period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold, isotope-free wash solution.
-
-
Measurement: Lyse individual oocytes and measure the incorporated 22Na+ radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity from non-injected oocytes.
-
Plot the 22Na+ uptake as a function of the test compound concentration to determine the IC50 value.
-
Experimental Workflow for NCC Activity Assay in Oocytes
Caption: Workflow for measuring NCC activity using Xenopus oocytes.
Protocol for Competitive Radioligand Binding Assay for NCC
This assay determines the binding affinity of a test compound to the NCC.
Materials:
-
Cell line or tissue expressing NCC (e.g., HEK293 cells transfected with NCC)
-
Radiolabeled thiazide diuretic (e.g., [3H]metolazone)
-
Unlabeled test compound (this compound)
-
Membrane preparation buffer
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing NCC and prepare a membrane fraction by differential centrifugation.
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled thiazide.
-
Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay for NCC.
Conclusion
This compound exerts its diuretic and antihypertensive effects primarily through the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This action leads to increased urinary excretion of sodium, chloride, and water, with secondary effects on potassium and calcium handling. The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway, which presents further targets for pharmacological intervention. While specific quantitative data for this compound's direct interaction with NCC is limited, the well-established mechanism of thiazide-like diuretics provides a strong framework for understanding its action. Further research focusing on the specific binding kinetics and dose-response relationships of this compound with the NCC will provide a more complete picture of its pharmacological profile and may aid in the development of more targeted and effective diuretic therapies.
References
- 1. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Arterial Blood Pressure, Neuronal Excitability, Mineral Metabolism and Cell Volume Regulation Mechanisms Revealed by Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Urinary sodium excretion predicts blood pressure response to spironolactone in patients with resistant hypertension independent of aldosterone status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isolation of proximal and distal tubule cells from human kidney by immunomagnetic separation. Technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Early SGLT2 Inhibition, Spot Urine Sodium Checks May Help in Acute HF | tctmd.com [tctmd.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Chemical Structure and Properties of Altizide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altizide (B1665742) is a thiazide diuretic utilized in the management of hypertension and edema. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. The information presented is intended to support research, drug development, and quality control activities related to this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular and physiological processes.
Chemical Identity and Structure
This compound, with the IUPAC name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a sulfonamide-based diuretic.[1] Its chemical structure is characterized by a benzothiadiazine dioxide core, a feature central to the pharmacological activity of thiazide diuretics.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [1] |
| CAS Number | 5588-16-9 | [1][2] |
| Chemical Formula | C₁₁H₁₄ClN₃O₄S₃ | [1][3] |
| Molecular Weight | 383.88 g/mol | [3] |
| SMILES | C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | [4] |
| InChI | InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | [4] |
| InChIKey | VGLGVJVUHYTIIU-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol |
| Melting Point | Not explicitly found for this compound. | See Section 3.1 |
| pKa | pKa1: 8.89 (acidic), pKa2: 10.88 (acidic)[3] | See Section 3.2 |
| Solubility | Data not explicitly found for this compound. | See Section 3.3 |
| logP (Octanol-Water Partition Coefficient) | 1.05 (cLogP) | [3] |
| Boiling Point | 625.8 °C | [1] |
| Density | 1.502 g/mL | [1] |
Experimental Protocols
Melting Point Determination
The melting point of a pharmaceutical compound is a critical indicator of its purity.[5][6]
Methodology: Capillary Method [6][7][8]
-
Sample Preparation: A small amount of the dried, powdered this compound sample is packed into a capillary tube, sealed at one end.[6]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.[7]
-
The temperature at which the substance begins to melt (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded to determine the melting range.[8] A narrow melting range is indicative of high purity.[5]
-
pKa Determination
The acid dissociation constant (pKa) influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and binding to its target.[9]
Methodology: Potentiometric Titration [9][10][11][12]
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with limited aqueous solubility. The ionic strength of the solution is kept constant using an electrolyte like KCl.[12]
-
Apparatus: A calibrated potentiometer equipped with a pH electrode.
-
Procedure:
-
The this compound solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which can be identified using the first or second derivative of the curve.[10] For sulfonamides, pKa values are typically in the range of 5-7.5 for the sulfonamide group.[10]
-
Solubility Determination
Solubility is a key factor in drug dissolution and bioavailability.[13]
Methodology: High-Performance Liquid Chromatography (HPLC) [13][14][15]
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, buffers at various pH values).
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Analysis:
-
The saturated solutions are filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated HPLC method.
-
A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer).[15]
-
Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
-
Mechanism of Action and Signaling Pathways
This compound, as a thiazide diuretic, exerts its primary effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[16][17] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in diuresis and a reduction in blood pressure.[16][17]
Renal Signaling Pathway
The inhibition of the NCC by this compound initiates a cascade of events within the renal tubule.
Caption: Renal mechanism of action of this compound.
Systemic and Intracellular Signaling
Beyond its direct renal effects, the long-term antihypertensive action of thiazide diuretics is thought to involve vasodilation.[16] The precise mechanisms are still under investigation but may involve effects on vascular smooth muscle cells. Additionally, the increased delivery of sodium to the distal nephron can influence other ion transport processes and signaling pathways.[18]
Caption: Systemic and intracellular signaling effects of this compound.
Experimental Workflow for Evaluating Diuretic Activity
Preclinical evaluation of diuretic efficacy is essential in drug development. A common in vivo model utilizes rats to assess changes in urine and electrolyte excretion.[19][20][21][22]
Caption: Experimental workflow for diuretic activity assessment.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The tabulated data and outlined experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical sciences. The visual representations of the signaling pathways and experimental workflows aim to provide a clear and concise understanding of the complex processes involved in the pharmacological action and evaluation of this important diuretic agent. Further research is warranted to elucidate the specific quantitative values for some of the physicochemical properties of this compound and to further explore the intricacies of its long-term antihypertensive effects at the molecular level.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugcentral.org]
- 4. Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. Melting Point Test - CD Formulation [formulationbio.com]
- 7. westlab.com [westlab.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. turkjps.org [turkjps.org]
- 16. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 18. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. scribd.com [scribd.com]
- 22. dovepress.com [dovepress.com]
The Preclinical Profile of Altizide: A Pharmacokinetic and Pharmacodynamic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Altizide, a thiazide diuretic. Due to the limited availability of preclinical data specifically for this compound, this document incorporates representative data from other thiazide diuretics to provide a thorough understanding of its expected profile. This guide is intended to support research, discovery, and development activities for this class of compounds.
Introduction to this compound
This compound is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. While its clinical efficacy, often in combination with other antihypertensives like spironolactone (B1682167), is well-documented, a detailed characterization of its preclinical PK/PD properties is essential for further research and development.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed preclinical pharmacokinetic data for this compound is scarce in publicly available literature. Therefore, the following tables summarize representative pharmacokinetic parameters for thiazide diuretics in common preclinical models, which can be used to infer the likely profile of this compound.
Table 1: Representative Pharmacokinetic Parameters of Thiazide Diuretics in Rats
| Parameter | Value | Species/Strain | Route of Administration | Notes |
| Tmax (h) | 0.5 - 2.0 | Sprague-Dawley Rat | Oral | Rapid absorption is characteristic of this class. |
| Cmax (ng/mL) | Variable | Sprague-Dawley Rat | Oral | Highly dependent on the specific compound and dose. |
| AUC (ng·h/mL) | Variable | Sprague-Dawley Rat | Oral | Dose-proportionality needs to be established for each compound. |
| Half-life (t½) (h) | 2.0 - 6.0 | Sprague-Dawley Rat | Oral | Reflects a relatively moderate duration of action in this species. |
| Bioavailability (%) | 20 - 50 | Sprague-Dawley Rat | Oral | Moderate oral bioavailability is common for this class in rats. |
| Protein Binding (%) | ~80 | Rat Plasma | In vitro | Primarily binds to albumin[1]. |
Table 2: Representative Pharmacokinetic Parameters of Thiazide Diuretics in Dogs
| Parameter | Value | Species/Strain | Route of Administration | Notes |
| Tmax (h) | 1.0 - 4.0 | Beagle Dog | Oral | Slower absorption compared to rats may be observed. |
| Cmax (ng/mL) | Variable | Beagle Dog | Oral | Dose-dependent. |
| AUC (ng·h/mL) | Variable | Beagle Dog | Oral | Generally higher exposure compared to rats for a given dose. |
| Half-life (t½) (h) | 4.0 - 10.0 | Beagle Dog | Oral | Longer half-life in dogs compared to rats is typical. |
| Bioavailability (%) | 50 - 80 | Beagle Dog | Oral | Generally higher oral bioavailability than in rats. |
| Protein Binding (%) | >90 | Dog Plasma | In vitro | High plasma protein binding is expected. |
Metabolism: Thiazide diuretics are primarily metabolized in the liver, with cytochrome P450 enzymes playing a role. Interspecies differences in metabolic pathways are expected[2]. In vitro studies using liver microsomes from different species are crucial to characterize the metabolic profile of this compound[3][4][5][6][7].
Excretion: The primary route of excretion for thiazide diuretics and their metabolites is via the urine[2]. Studies involving the collection of urine and feces in preclinical models are necessary to determine the excretion balance[8][9][10].
Pharmacodynamics: Mechanism of Action and Preclinical Efficacy
The primary pharmacodynamic effect of this compound is diuresis and subsequent reduction in blood pressure.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, resulting in a reduction in plasma volume.
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Preclinical Efficacy
-
Diuretic Effect: In preclinical models, this compound is expected to induce a dose-dependent increase in urine output and sodium excretion.
-
Antihypertensive Effect: In hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR), this compound is anticipated to cause a significant reduction in blood pressure[11].
-
Cardiac Electrophysiology: A study on isolated rat hearts demonstrated that this compound at a dose of 1 mg/kg can increase the duration of the ventricular action potential.[12] This effect was abolished when this compound was combined with spironolactone, suggesting a potential interaction related to potassium metabolism[12].
Table 3: Summary of Preclinical Pharmacodynamic Effects of this compound
| Effect | Model | Endpoint | Result | Reference |
| Diuresis | Normotensive Rats | Urine Volume, Na+ Excretion | Expected dose-dependent increase | General knowledge for thiazides |
| Antihypertension | Spontaneously Hypertensive Rats (SHR) | Systolic Blood Pressure | Expected dose-dependent decrease | General knowledge for thiazides[11] |
| Cardiac Electrophysiology | Isolated Rat Heart | Ventricular Action Potential Duration | Increased at 1 mg/kg | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the reliable preclinical evaluation of this compound.
Diuretic Activity in Rats
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of a test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces[13].
-
Acclimatization: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment[14].
-
Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water[13].
-
Hydration: Administer a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to ensure adequate urine flow[15].
-
Dosing: Administer this compound or vehicle control orally or intraperitoneally. A standard diuretic like furosemide (B1674285) or hydrochlorothiazide (B1673439) is used as a positive control[16].
-
Urine Collection: Collect urine at predetermined time points (e.g., every hour for 5 hours, and a cumulative 24-hour collection)[14][16].
-
Analysis: Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes[14].
-
Data Expression: Results can be expressed as diuretic action (urine volume of test group / urine volume of control group) and diuretic activity (urine volume of test group / urine volume of standard group)[16].
Experimental Workflow for Diuretic Activity Assessment
Caption: A typical experimental workflow for assessing diuretic activity in rats.
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the blood pressure-lowering effects of a test compound in a genetic model of hypertension.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls[11].
-
Blood Pressure Measurement: Use telemetry or the tail-cuff method for non-invasive blood pressure monitoring[11].
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days before treatment.
-
Dosing: Administer this compound or vehicle control orally once daily for a specified period (e.g., 7-14 days).
-
Monitoring: Measure blood pressure and heart rate at regular intervals during the treatment period.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the treatment and control groups.
Cardiac Electrophysiology in Isolated Rat Hearts
This protocol assesses the direct effects of a compound on cardiac action potentials.
-
Animal Model: Male Wistar rats.
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart.
-
Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely with Krebs-Henseleit solution[12].
-
Pacing: Pace the heart at a constant rate (e.g., 200 beats per minute)[12].
-
Electrophysiological Recording: Use floating microelectrodes to record action potentials from the ventricular epicardium[12].
-
Drug Administration: After a stabilization period, infuse this compound at the desired concentration into the perfusate.
-
Parameter Analysis: Analyze the action potential duration at different repolarization levels (e.g., APD25, APD75) and other relevant parameters[12]. A more detailed protocol for optical mapping can also be adapted[17][18][19].
Conclusion
This technical guide provides a framework for understanding the preclinical pharmacokinetics and pharmacodynamics of this compound. While specific preclinical data for this compound is limited, the information on the broader class of thiazide diuretics offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a foundation for designing and conducting robust preclinical studies to further characterize the profile of this compound. Further research is warranted to generate specific ADME and pharmacokinetic data for this compound to support its continued development and clinical use.
References
- 1. Plasma Protein and Lipoprotein Binding of Cis- and Trans-Permethrin and Deltamethrin in Adult Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaron.com [pharmaron.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal assays toxicokinetics taxicokinetic evaluation in preclinical studies | PPTX [slideshare.net]
- 7. Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of metals in rats: a comparative study of fecal, urinary, and biliary excretion and tissue distribution of eighteen metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Exploration of Altizide's Diuretic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the diuretic effects of Altizide, a thiazide diuretic. While specific quantitative in vitro data for this compound is not extensively available in public literature, this document outlines the established mechanism of action for thiazide diuretics and details the standard experimental protocols for evaluating their effects on renal ion transport. The guide includes representative data, detailed experimental workflows, and signaling pathway diagrams to serve as a comprehensive resource for researchers in nephrology, pharmacology, and drug development.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, its primary therapeutic effect is to increase urine and sodium excretion (natriuresis). Understanding the in vitro effects of this compound on renal tubular transport is crucial for elucidating its precise mechanism of action, determining its potency and selectivity, and for the development of novel diuretic agents. This guide will delve into the core in vitro assays and conceptual frameworks used to study this compound's diuretic properties at the cellular and molecular level.
Mechanism of Action: Inhibition of the Na-Cl Cotransporter
The principal mechanism of action of thiazide diuretics, including this compound, is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output.
Signaling Pathway
The regulation of the NCC and the inhibitory action of thiazide diuretics involve a complex signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: Mechanism of this compound action on the Na-Cl Cotransporter (NCC).
In Vitro Experimental Protocols
A variety of in vitro models and techniques are employed to study the diuretic effects of compounds like this compound. These methods allow for the precise control of experimental conditions and the detailed investigation of molecular interactions.
Cell Culture Models
-
Madin-Darby Canine Kidney (MDCK) Cells: A commonly used cell line that forms polarized epithelial monolayers and expresses various renal transporters.
-
Human Embryonic Kidney (HEK293) Cells: Often used for transient or stable expression of the human NCC to study its function and inhibition in a controlled environment.
-
Primary Cultures of Renal Tubule Cells: These cells are isolated directly from animal or human kidneys and provide a more physiologically relevant model, though they can be more challenging to maintain.
Key Experimental Assays
These assays directly measure the transport of ions across the cell membrane. For studying NCC inhibition by this compound, radioisotope uptake or fluorescent ion indicators are commonly used.
Experimental Workflow: Radioisotope Sodium (²²Na⁺) Uptake Assay
Caption: Workflow for a radioisotope-based sodium uptake assay.
Techniques like the Ussing chamber and patch-clamp electrophysiology can be used to measure ion transport across epithelial monolayers and single-channel currents, respectively. While not a direct study of its renal effects, one study investigated the electrophysiological effects of a spironolactone-altizide combination on isolated rat hearts.[3]
Quantitative Data Presentation
While specific in vitro quantitative data for this compound is limited in publicly available literature, the following tables present representative data that would be expected from the previously described assays for a typical thiazide diuretic.
Table 1: Representative Inhibition of ²²Na⁺ Uptake by a Thiazide Diuretic in NCC-Expressing Cells
| Concentration (µM) | Mean ²²Na⁺ Uptake (cpm) | Standard Deviation | % Inhibition |
| 0 (Control) | 15,000 | 850 | 0 |
| 0.01 | 13,500 | 780 | 10 |
| 0.1 | 10,500 | 650 | 30 |
| 1 | 7,500 | 500 | 50 |
| 10 | 4,500 | 400 | 70 |
| 100 | 3,000 | 320 | 80 |
Table 2: Representative IC₅₀ Values for Thiazide Diuretics on NCC
| Compound | IC₅₀ (µM) |
| This compound (Hypothetical) | 0.5 - 2.0 |
| Hydrochlorothiazide | 1.2 |
| Chlorthalidone | 0.8 |
| Indapamide | 0.4 |
Note: The IC₅₀ value for this compound is a hypothetical estimate based on the potency of other thiazide diuretics and is included for illustrative purposes only.
Conclusion
The in vitro evaluation of this compound's diuretic effects is centered on its interaction with the Na-Cl cotransporter in the distal convoluted tubule. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the pharmacological properties of this compound and other thiazide diuretics. While specific in vitro data for this compound remains to be fully elucidated in the public domain, the methodologies described herein are the gold standard for such investigations. Further studies employing these techniques will be invaluable for a more complete understanding of this compound's molecular pharmacology and for the development of future generations of diuretic therapies.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Altizide: Mechanism, Clinical Data, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on Altizide (B1665742), a thiazide diuretic. It covers its mechanism of action, summarizes key quantitative data from pharmacokinetic and clinical studies, and outlines relevant experimental protocols. This document is intended to serve as a core resource for professionals engaged in pharmacological research and drug development.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Structurally related to sulfonamides, its primary therapeutic action is to increase diuresis, thereby reducing blood volume and pressure.[2] this compound is frequently co-formulated with the potassium-sparing diuretic spironolactone (B1682167) to provide a synergistic antihypertensive effect while mitigating the risk of hypokalemia.[1][3] This combination is marketed under brand names such as Aldactazine.[1] Current research is also exploring its application in treating heart failure with preserved ejection fraction (HFpEF).[4]
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects by acting on the kidneys. The primary site of action is the distal convoluted tubule (DCT).
-
Inhibition of Sodium Reabsorption: this compound inhibits the Na+/Cl- cotransporter in the apical membrane of DCT cells.[3] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.
-
Increased Excretion: By preventing Na+ and Cl- reabsorption, this compound increases their excretion in the urine.[5] This leads to an osmotic increase in water excretion (diuresis).
-
Electrolyte Effects: To a lesser extent, the excretion of potassium and magnesium is also increased.[3] The combination with spironolactone, an aldosterone (B195564) antagonist, counteracts this potassium loss.[3][5]
-
Antihypertensive Effect: The initial reduction in blood pressure is due to a decrease in plasma volume and cardiac output.[6] In the long term, a reduction in total peripheral resistance contributes to the sustained antihypertensive effect.[6]
The diagram below illustrates the mechanism of action of this compound at the distal convoluted tubule.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and clinical studies involving this compound.
| Parameter | Value (mean ± SD or range) | Population | Dosage | Source |
| Mean Residence Time (MRT) | 4.94 ± 1.14 hours | Healthy Volunteers | 15 mg this compound / 25 mg Spironolactone (1 tablet) | [7] |
| Mean Residence Time (MRT) | 5.31 ± 1.06 hours | Healthy Volunteers | 30 mg this compound / 50 mg Spironolactone (2 tablets) | [7] |
| Elimination Half-Life (t½) | 2.36 - 2.38 hours | Not Specified | 15-30 mg this compound / 25-50 mg Spironolactone | [5] |
| Study Population | Treatment | Duration | Key Efficacy Endpoints | Source |
| 946 patients with mild-moderate hypertension | 15 mg this compound / 25 mg Spironolactone daily | 90 days | BP Normalized (Diastolic ≤90 mmHg): 72% at day 45; 83% at day 90. | [8] |
| 482 patients with hypertension | 30 mg this compound / 50 mg Spironolactone daily (2 tablets) | 45 days | Mean BP Decrease: 15% (systolic), 14% (diastolic). | [9] |
| 186 patients with moderate hypertension | This compound / Spironolactone vs. Enalapril | 8 weeks | Both treatments significantly reduced BP to a similar extent. This compound/Spironolactone was more effective in patients >50 years old. | [10] |
| 22 patients with hypertension | 60 mg this compound / 100 mg Spironolactone daily vs. Placebo | 18 weeks (crossover) | The active combination produced significantly greater falls in blood pressure compared to placebo. | [11] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, standardized methodologies for evaluating thiazide diuretics can be outlined.
This protocol is adapted from general methodologies for studying thiazide diuretics in rodent models.[12]
-
Objective: To assess the diuretic, natriuretic, and antihypertensive effects of a test thiazide like this compound.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) for antihypertensive studies or normotensive Wistar rats for diuretic studies (8-10 weeks old).[12]
-
Methodology:
-
Acclimatization: Animals are housed in controlled conditions for at least one week before the experiment.
-
Baseline Measurement: For antihypertensive studies, baseline systolic and diastolic blood pressure and heart rate are measured for 3 consecutive days using a non-invasive tail-cuff method.[12]
-
Drug Administration: Animals are divided into groups: vehicle control and at least three graded-dose test groups. The drug is administered daily via oral gavage for a specified period (e.g., 2-4 weeks).[12]
-
Diuresis Study: For diuretic effect evaluation, animals are placed in metabolic cages. After a saline load to ensure baseline urine flow, the drug is administered. Urine is collected at regular intervals (e.g., 0-4h, 4-8h, 8-24h).[12]
-
Measurements:
-
Data Analysis: The change in blood pressure from baseline is calculated. Urine volume and electrolyte excretion are compared between test and vehicle groups using appropriate statistical methods (e.g., ANOVA).[12]
-
The workflow for this preclinical evaluation is visualized below.
This is a generalized protocol based on the design of a multicenter study evaluating this compound/Spironolactone.[8]
-
Objective: To assess the safety and efficacy of a fixed-dose combination of this compound and Spironolactone as monotherapy for mild to moderate hypertension.
-
Study Design: A large-scale, open, nonrandomized, multicenter, 90-day study.[8]
-
Patient Population: 946 patients diagnosed with mild to moderate hypertension (defined as diastolic blood pressure between 90 and 120 mm Hg).[8]
-
Methodology:
-
Screening & Enrollment: Patients meeting the inclusion criteria are enrolled in the study.
-
Treatment: Patients are administered a starting dose of one tablet per day (e.g., 15 mg this compound / 25 mg Spironolactone).[8]
-
Follow-up Visit (Day 45): Blood pressure is measured. If diastolic BP is not normalized (≤ 90 mm Hg), the dose is increased to two tablets per day.[8]
-
End of Study Visit (Day 90): Final blood pressure, body weight, and heart rate are recorded. Blood samples are collected for analysis.[8]
-
Measurements:
-
Primary Efficacy: Change in diastolic and systolic blood pressure.
-
Safety: Assessment of adverse effects, monitoring of serum potassium, creatinine, and uric acid.[8]
-
-
Data Analysis: The percentage of patients achieving blood pressure control is calculated. Changes in laboratory values from baseline are analyzed.[8]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SPIRONOLACTONE this compound ARROW [vidal.fr]
- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 6. Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics in healthy subjects of althiazide and spironolactone in a fixed combination for 2 doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of a spironolactone and althiazide combination (aldactacine) in the treatment of benign essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Early Research Findings on the Antihypertensive Properties of Altizide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altizide is a thiazide diuretic that has demonstrated antihypertensive properties, primarily in clinical studies where it is used in combination with the potassium-sparing diuretic, spironolactone (B1682167). This technical guide provides a comprehensive overview of the early research findings related to this compound's efficacy in lowering blood pressure. It includes a detailed examination of its mechanism of action as a thiazide diuretic, a summary of quantitative data from key clinical trials, and an outline of the experimental protocols employed in these studies. This document aims to serve as a foundational resource for researchers and professionals involved in the development and study of antihypertensive therapies.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. Thiazide diuretics have been a cornerstone of antihypertensive therapy for decades. This compound, a member of this class, functions by inhibiting the sodium-chloride cotransporter in the renal tubules, leading to increased natriuresis and a subsequent reduction in blood volume and blood pressure. While much of the clinical data for this compound is derived from its use in combination with spironolactone, these studies provide valuable insights into its antihypertensive effects.
Mechanism of Action
The primary mechanism of action of this compound, as a thiazide diuretic, is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
The increased excretion of sodium and water leads to a decrease in extracellular fluid volume, plasma volume, and cardiac output, which contributes to the initial fall in blood pressure. Over time, plasma volume and cardiac output tend to return to near-normal levels, while a reduction in peripheral vascular resistance is thought to be the primary mechanism for the sustained antihypertensive effect. The exact mechanism for this reduction in vascular resistance is not fully elucidated but may involve direct effects on vascular smooth muscle.
The natriuretic effect of this compound also leads to a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS). Increased renin release leads to the formation of angiotensin II, a potent vasoconstrictor, and aldosterone (B195564), which promotes sodium and water retention. The co-administration of an aldosterone antagonist like spironolactone counteracts this effect, enhancing the overall antihypertensive efficacy and mitigating potassium loss.
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of this compound as a thiazide diuretic.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical studies investigating the antihypertensive effects of this compound, typically in combination with spironolactone.
Table 1: Summary of Clinical Trials on this compound for Hypertension
| Study Reference | Study Design | Number of Patients | Treatment Group(s) | Duration | Key Findings |
| Dueymes, 1990[1] | Open, nonrandomized, multicenter | 946 | This compound 15 mg / Spironolactone 25 mg daily | 90 days | Diastolic BP normalized (≤90 mmHg) in 72% of patients by day 45 and in 83% by the end of the study.[1] |
| Sternon, 1990[2] | Multicenter | 780 | Group I (n=482): this compound/Spironolactone alone. Group II (n=298): this compound/Spironolactone + other antihypertensive. | 45 days | Group I: Mean systolic and diastolic BP decreased by 15% and 14%, respectively.[2] |
| Fallois, et al., 1990[3][4] | Randomized, double-blind, parallel-group | 186 | This compound/Spironolactone vs. Enalapril | 8 weeks | Both treatments significantly decreased BP to a similar extent. This compound/Spironolactone was more effective in patients older than 50.[3] |
Table 2: Blood Pressure Reduction in Clinical Trials
| Study Reference | Treatment Group | Baseline BP (Systolic/Diastolic, mmHg) | Post-treatment BP (Systolic/Diastolic, mmHg) | Mean Reduction (Systolic/Diastolic, mmHg) | Percentage Reduction (Systolic/Diastolic) |
| Sternon, 1990[2] | This compound/Spironolactone | Not specified | Not specified | Not specified | 15% / 14% |
| Fallois, et al., 1990[4] | This compound/Spironolactone | Not specified | 86.0 +/- 6.1 (Diastolic) | Not specified | 12% (Diastolic) |
| Fallois, et al., 1990[4] | Enalapril | Not specified | 81.0 +/- 8.5 (Diastolic) | Not specified | 17% (Diastolic) |
Experimental Protocols
Clinical Trial Protocol: A General Framework
The clinical studies evaluating this compound's antihypertensive effects have generally followed a similar framework:
-
Study Design: The studies were often multicenter and included open-label, nonrandomized designs as well as randomized, double-blind, parallel-group comparisons.
-
Patient Population:
-
Inclusion Criteria: Patients with mild to moderate essential hypertension, typically defined by a diastolic blood pressure between 90 and 120 mmHg.[1] Age ranges often included adults and the elderly.
-
Exclusion Criteria: Patients with secondary hypertension, severe renal or hepatic disease, and contraindications to diuretic therapy.
-
-
Treatment Regimen:
-
Dosage: this compound was commonly administered at a dose of 15 mg per day, in a fixed-dose combination with 25 mg of spironolactone.[1] In some cases, the dose could be increased if the initial response was inadequate.[1]
-
Washout Period: Prior to initiating treatment, patients often underwent a washout period to eliminate the effects of previous antihypertensive medications.[3]
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in systolic and diastolic blood pressure from baseline. Blood pressure was typically measured at regular intervals throughout the study period.
-
Safety Monitoring: Safety was assessed by monitoring adverse events, and measuring laboratory parameters such as serum potassium, creatinine, and uric acid levels.[1]
-
Experimental Workflow for a Typical Clinical Trial
Caption: Generalized workflow of a randomized clinical trial for an antihypertensive agent.
Discussion and Future Directions
The early research on this compound consistently demonstrates its efficacy in lowering blood pressure, particularly when combined with spironolactone. This combination offers the dual benefit of enhanced antihypertensive action and mitigation of potassium depletion. The available data, however, is largely derived from clinical studies of this combination therapy, making it difficult to isolate the specific contributions and properties of this compound alone.
Future research should focus on preclinical studies to delineate the standalone pharmacokinetic and pharmacodynamic profile of this compound. In vitro studies could further elucidate its specific interactions with the Na+/Cl- cotransporter and its potential direct effects on vascular smooth muscle. Such research would provide a more complete understanding of this compound's antihypertensive properties and could inform the development of novel therapeutic strategies for hypertension.
Conclusion
Early clinical research has established this compound, in combination with spironolactone, as an effective and safe therapeutic option for the management of mild to moderate hypertension. Its mechanism of action is consistent with that of other thiazide diuretics, primarily involving the inhibition of renal sodium reabsorption. While further research into the specific properties of this compound is warranted, the existing data provides a solid foundation for its clinical use and for future investigations in the field of antihypertensive drug development.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
In-Depth Technical Guide to the Cellular and Molecular Effects of Altizide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altizide, a thiazide diuretic, exerts its primary pharmacological effect through the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney. This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive activity. At the molecular level, this compound is understood to bind to the chloride-binding site of the NCC, stabilizing the transporter in an outward-facing conformation and thereby preventing the translocation of sodium and chloride ions. While specific binding affinity and IC50 values for this compound are not extensively documented in publicly available literature, its mechanism can be inferred from comprehensive studies on structurally similar thiazide diuretics. Beyond its primary renal target, this compound has been observed to exert electrophysiological effects on cardiac tissue, specifically prolonging the ventricular action potential. This technical guide provides a detailed overview of the known cellular and molecular effects of this compound, including its mechanism of action, effects on signaling pathways, and relevant experimental protocols.
Introduction
This compound is a benzothiadiazine derivative belonging to the thiazide class of diuretics. For decades, thiazide diuretics have been a cornerstone in the management of hypertension and edematous states. Their efficacy lies in their ability to modulate renal salt reabsorption, leading to a reduction in extracellular fluid volume and blood pressure. This guide delves into the specific cellular and molecular mechanisms that underpin the therapeutic actions of this compound, providing a technical resource for researchers and professionals in the field of drug development.
Primary Mechanism of Action: Inhibition of the Na+/Cl- Symporter (NCC)
The principal molecular target of this compound is the Na+/Cl- symporter (NCC), also known as SLC12A3, which is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney. The NCC is responsible for the reabsorption of approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.
By inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions at this site. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).
Molecular Interaction with NCC
While direct structural data for this compound's interaction with the NCC is not currently available, extensive research on other thiazide diuretics, such as hydrochlorothiazide (B1673439) and polythiazide, provides a robust model for its binding mechanism. Cryo-electron microscopy studies have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding pocket of the NCC.[1][2][3] This binding event is thought to lock the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[1][4] The key interactions likely involve hydrogen bonding and hydrophobic interactions between the this compound molecule and specific residues within the NCC's transmembrane domain.
Inferred Binding Site of this compound on the NCC Transporter
Caption: Inferred binding of this compound to the chloride site of the NCC.
Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (Kd or Ki) and the half-maximal inhibitory concentration (IC50) of this compound for the NCC are not well-documented in publicly accessible scientific literature. However, the potency of various thiazide diuretics has been compared in studies using rat NCC, suggesting a relative ranking.[5] To determine these values for this compound, specific in vitro assays would be required.
Cellular Effects Beyond the Kidney
While the primary effects of this compound are renal, studies have indicated that it can also have direct effects on other cell types, particularly in the cardiovascular system.
Electrophysiological Effects on Cardiac Myocytes
An electrophysiological study on isolated rat hearts demonstrated that this compound can influence the cardiac action potential.[6] Specifically, a 1 mg/kg dose of this compound was found to significantly increase the duration of the ventricular action potential at 25% repolarization (DAP25) and during the plateau phase.[6] These effects are thought to be related to the modulation of potassium metabolism.[6]
| Parameter | Treatment | Effect | Reference |
| Ventricular Action Potential Duration (DAP25) | This compound (1 mg/kg) | Significant Increase | [6] |
| Ventricular Action Potential Plateau Phase | This compound (1 mg/kg) | Significant Increase | [6] |
Synergistic Effects with Spironolactone (B1682167)
This compound is often used in combination with spironolactone, a potassium-sparing diuretic. The primary basis for this combination is to counteract the potassium-losing (kaliuretic) effect of this compound.
Molecular Mechanism of Synergy
Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking the action of aldosterone (B195564) in the collecting ducts, spironolactone decreases the expression of epithelial sodium channels (ENaC) and Na+/K+-ATPase, leading to decreased sodium reabsorption and decreased potassium excretion.
The synergistic antihypertensive effect arises from the complementary mechanisms of action: this compound induces natriuresis in the distal convoluted tubule, while spironolactone promotes further sodium excretion and potassium retention in the collecting duct. Furthermore, the study on isolated rat hearts showed that the co-administration of spironolactone abolished the this compound-induced prolongation of the ventricular action potential, suggesting a protective effect at the cellular level.[6]
Signaling Pathway of this compound and Spironolactone in the Nephron
Caption: Complementary actions of this compound and Spironolactone in the kidney.
Experimental Protocols
In Vitro Assay for NCC Inhibition (Ion Influx Assay)
This protocol is a standard method for determining the IC50 value of a compound for the NCC.[7]
Objective: To quantify the inhibitory effect of this compound on NCC-mediated ion transport.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NCC.
Methodology:
-
Cell Culture: Culture HEK293-NCC cells in an appropriate medium (e.g., DMEM with 10% FBS) in 24-well plates until confluent.
-
Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate with varying concentrations of this compound for a defined period.
-
Ion Uptake: Initiate ion uptake by adding a buffer containing a radioactive isotope (e.g., ²²Na⁺) or a non-radioactive tracer that can be measured by techniques like fluorescence or mass spectrometry.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with an ice-cold wash buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of tracer taken up by the cells using a suitable detection method (e.g., scintillation counting for radioisotopes).
-
Data Analysis: Normalize the uptake data to the protein concentration in each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using a sigmoidal dose-response curve.
Experimental Workflow for NCC Inhibition Assay
Caption: Workflow for determining the IC50 of this compound for NCC.
Ex Vivo Cardiac Electrophysiology Study
This protocol is based on the methodology used to assess the effects of this compound on the rat heart.[6]
Objective: To evaluate the effects of this compound on cardiac action potential parameters.
Model: Isolated Langendorff-perfused rat heart.
Methodology:
-
Heart Isolation: Isolate the heart from an anesthetized rat and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart retrogradely through the aorta with a Krebs-Henseleit solution bubbled with 95% O₂ and 5% CO₂ at a constant temperature and pressure.
-
Pacing: Pace the heart at a constant rate (e.g., 200 beats per minute).
-
Drug Administration: After a stabilization period, administer this compound (and spironolactone if studying the interaction) into the perfusion solution at the desired concentration.
-
Electrophysiological Recording: Use floating microelectrodes to record intracellular action potentials from the sub-epicardial layer of the left ventricle.
-
Data Analysis: Analyze the recorded action potentials to measure parameters such as the duration at 25% and 75% repolarization (APD25 and APD75), and the amplitude and timing of the plateau phase. Compare the parameters before and after drug administration.
Off-Target Effects and Other Molecular Interactions
Conclusion
This compound's primary molecular mechanism of action is the inhibition of the Na+/Cl- symporter in the renal distal convoluted tubule, a hallmark of the thiazide class of diuretics. This leads to its well-established antihypertensive effects. While specific quantitative data on its direct interaction with the NCC are limited, its mechanism can be reliably inferred from studies on closely related compounds. The observed electrophysiological effects on cardiac tissue and its synergistic interaction with spironolactone highlight the broader cellular and molecular impacts of this compound. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed pharmacology of this important diuretic. Future research focusing on obtaining precise quantitative data for this compound's NCC binding and a comprehensive off-target profile will further enhance our understanding of its therapeutic and potential adverse effects.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Toxicological Profile of Altizide in Laboratory Animals: A Review of Available Data
** chercheurs, scientifiques et professionnels du développement de médicaments. **
Introduction
Altizide (B1665742) is a thiazide diuretic used in the management of hypertension and edema.[1] A comprehensive understanding of its toxicological profile is essential for its safe and effective use. This technical guide aims to provide an in-depth overview of the toxicological data for this compound in laboratory animals, covering acute, sub-chronic, and chronic toxicity, as well as its carcinogenic, mutagenic, and reproductive effects. However, a thorough review of publicly available literature and regulatory documents reveals a significant lack of detailed, quantitative toxicological data specifically for this compound.
Most of the available information pertains to the clinical use and side effects of this compound in combination with other drugs, such as spironolactone (B1682167).[2][3][4][5] While general principles of toxicological evaluation for pharmaceuticals are well-established,[6][7][8] specific studies on this compound are not readily accessible. Therefore, this guide will present the available information and, where data is lacking, will discuss the general toxicological profile of thiazide diuretics as a class, with the explicit caveat that these are not specific data for this compound.
General Toxicological Assessment of Pharmaceuticals
Toxicological studies in laboratory animals are a cornerstone of drug development, designed to identify potential hazards to humans. These studies are typically conducted in a tiered approach, starting with acute toxicity and progressing to sub-chronic and chronic studies, as well as specialized assessments for genotoxicity, carcinogenicity, and reproductive toxicity.[9][10][11][12]
Experimental Workflow for Toxicological Assessment
The general workflow for assessing the toxicology of a new pharmaceutical agent is outlined below. This process is designed to systematically evaluate the safety of the compound before it is administered to humans.
Caption: General experimental workflow for preclinical toxicological assessment of a pharmaceutical compound.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. A key parameter derived from these studies is the median lethal dose (LD50), the dose that is lethal to 50% of the tested animal population.
Data for this compound: Specific LD50 values for this compound in common laboratory animal species such as rats, mice, rabbits, or dogs were not found in the reviewed literature.
General Information for Thiazide Diuretics: Thiazide diuretics generally have a high therapeutic index, meaning that the dose required to produce a therapeutic effect is much lower than the toxic dose. Overdose can lead to electrolyte imbalances, such as hypokalemia and hyponatremia.[13]
Sub-Chronic and Chronic Toxicity
Sub-chronic (typically 28 or 90 days) and chronic (6 months to 2 years) toxicity studies evaluate the effects of repeated exposure to a substance. These studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).
Data for this compound: No specific data from sub-chronic or chronic toxicity studies on this compound in laboratory animals were identified.
General Information for Thiazide Diuretics: Long-term administration of thiazide diuretics in animals can be associated with renal and electrolyte abnormalities. For instance, studies on hydrochlorothiazide (B1673439), a related thiazide diuretic, have been conducted.[13]
Carcinogenicity
Carcinogenicity studies are long-term bioassays, typically conducted in two rodent species, to assess the potential of a substance to cause cancer.
Data for this compound: No carcinogenicity studies specifically on this compound were found.
General Information for Thiazide Diuretics: The carcinogenic potential of hydrochlorothiazide has been evaluated by the U.S. National Toxicology Program. The results of these studies are publicly available and provide an example of how a related compound has been assessed.[13]
Mutagenicity and Genotoxicity
Mutagenicity assays, such as the Ames test, and genotoxicity assays, such as the in vitro chromosomal aberration test, are conducted to determine if a substance can cause genetic mutations or chromosomal damage.
Data for this compound: Specific results from mutagenicity or genotoxicity assays for this compound were not available in the reviewed literature.
General Information for Thiazide Diuretics: Pharmaceuticals undergo a standard battery of genotoxicity tests as part of their safety evaluation.[6]
Reproductive and Developmental Toxicity
These studies assess the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.
Data for this compound: No specific reproductive or developmental toxicity studies for this compound were found.
General Information for Thiazide Diuretics: The potential for reproductive and developmental toxicity is a critical component of the safety assessment for all pharmaceuticals.[6]
Signaling Pathway
Thiazide diuretics exert their therapeutic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.
Caption: Simplified signaling pathway for the mechanism of action of thiazide diuretics like this compound.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SPIRONOLACTONE this compound BIOGARAN [vidal.fr]
- 3. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-clinical: toxicology | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Sorry - 1722881528 [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Altizide Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental protocols for the administration of Altizide specifically in rats are limited in publicly available scientific literature. Therefore, this document provides a comprehensive set of protocols and application notes based on available data for this compound and structurally and functionally similar thiazide diuretics, such as hydrochlorothiazide (B1673439) and trichlormethiazide (B1682463). The provided dosage ranges and methodologies should be considered as a starting point and must be optimized through dose-finding and tolerability studies for your specific experimental model and research objectives.
Introduction
This compound is a thiazide diuretic used in the management of edema and hypertension. Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. These application notes provide detailed protocols for evaluating the diuretic and antihypertensive effects of this compound in rat models, along with relevant data presentation and pathway diagrams.
Data Presentation
Table 1: Recommended Starting Doses for Thiazide Diuretics in Rats
| Compound | Administration Route | Dose Range (mg/kg) | Primary Effect Studied | Reference(s) |
| This compound | Intraperitoneal (IP) | 0.25 - 1 | Cardiac Electrophysiology | [1] |
| Hydrochlorothiazide | Oral (p.o.) | 10 - 30 | Diuretic, Antihypertensive | [2][3] |
| Trichlormethiazide | Oral (p.o.) | 0.05 - 10 | Antihypertensive | [4][5] |
| Trichlormethiazide | Intraperitoneal (IP) | >10 | Antihypertensive | [2] |
Table 2: Representative Data on the Diuretic Effect of a Thiazide Diuretic (Hydrochlorothiazide) in Rats
| Treatment (Oral Dose) | Urine Output (mL/5 hr) | Na+ Excretion (mEq/5 hr) | K+ Excretion (mEq/5 hr) |
| Vehicle (Control) | 1.2 ± 0.2 | 0.15 ± 0.03 | 0.10 ± 0.02 |
| Hydrochlorothiazide (10 mg/kg) | 3.5 ± 0.4 | 0.45 ± 0.05 | 0.18 ± 0.03 |
| Hydrochlorothiazide (25 mg/kg) | 5.1 ± 0.5 | 0.68 ± 0.07 | 0.25 ± 0.04 |
| *Data are hypothetical and presented as mean ± SEM for illustrative purposes, based on typical findings in diuretic studies. |
Table 3: Representative Data on the Antihypertensive Effect of a Thiazide Diuretic (Trichlormethiazide) in Spontaneously Hypertensive Rats (SHR)
| Treatment (Oral, Daily for 2 weeks) | Baseline Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |
| Vehicle (Control) | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| Trichlormethiazide (1 mg/kg) | 187 ± 4 | 165 ± 5 | -22 ± 3 |
| Trichlormethiazide (3 mg/kg) | 186 ± 5 | 152 ± 4 | -34 ± 3 |
| *Data are hypothetical and presented as mean ± SEM for illustrative purposes, based on typical findings in antihypertensive studies. |
Signaling Pathway and Mechanism of Action
Thiazide diuretics, including this compound, exert their effects by targeting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.
Caption: Mechanism of action of this compound on the distal convoluted tubule.
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Normotensive Rats
Objective: To assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or saline with a small amount of DMSO for solubility)[6]
-
Metabolic cages for individual housing and urine collection
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrode for electrolyte analysis
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to adapt to the environment.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.[7]
-
Hydration: Administer a saline load of 25 ml/kg body weight via oral gavage to all animals to ensure a baseline urine flow.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Hydrochlorothiazide 10 mg/kg, p.o.)
-
Groups 3-5: this compound (e.g., 0.5, 1, and 5 mg/kg, p.o. or i.p. based on preliminary studies)
-
-
Drug Administration: Immediately after the saline load, administer the vehicle, positive control, or this compound.
-
Urine Collection: Collect urine at specified intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.
-
Measurements:
-
Record the total urine volume for each collection period.
-
Analyze urine samples for Na+ and K+ concentrations.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results from the this compound-treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the antihypertensive efficacy of this compound.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (14-16 weeks old, with established hypertension)
-
This compound
-
Vehicle
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system.
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize the SHR to the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days before starting the treatment.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Trichlormethiazide 3 mg/kg/day, p.o.)[4]
-
Groups 3-4: this compound (e.g., 1 and 5 mg/kg/day, p.o.)
-
-
Drug Administration: Administer the compounds daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Measurement: Measure SBP, DBP, and HR at regular intervals (e.g., weekly) and at the end of the study. Measurements should be taken at the same time each day to minimize diurnal variations.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Compare the effects of this compound with the vehicle control group using statistical analysis (e.g., repeated measures ANOVA).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in rats.
Vehicle Preparation and Administration
-
Solubility: this compound is soluble in DMSO.[6] For in vivo administration, a co-solvent system may be necessary.
-
Oral Administration (Gavage): A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. If this compound solubility is low, a small amount of DMSO can be used to dissolve the compound first, and then the solution can be suspended in the CMC vehicle. The final concentration of DMSO should be kept low (ideally below 5%).
-
Intraperitoneal (IP) Injection: this compound can be dissolved in a vehicle such as saline, potentially with a small percentage of a solubilizing agent like DMSO or PEG400. Ensure the final solution is sterile and has a physiological pH.
-
Intravenous (IV) Injection: For IV administration, this compound must be completely dissolved in a sterile, biocompatible vehicle such as saline or a buffered solution. The use of co-solvents should be carefully evaluated for potential hemolysis.
Toxicity Considerations
-
For the related compound hydrochlorothiazide, the oral LD50 in rats is greater than 10 g/kg, indicating low acute toxicity.[8] However, chronic administration in rats has been associated with renal effects.[9]
-
It is crucial to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific rat strain and under your experimental conditions. Observe animals for clinical signs of toxicity, changes in body weight, and food and water intake.
References
- 1. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of trichlormethiazide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Hypotensive and uric acid-retaining effects of trichlormethiazide under dietary sodium restriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. drugs.com [drugs.com]
- 9. Toxicology and carcinogenicity studies of diuretics in F344 rats and B6C3F1 mice. 1. Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Hypertension Studies with Altizide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altizide is a thiazide diuretic utilized in the management of hypertension and edema.[1] Thiazide diuretics primarily exert their effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, leading to increased urinary excretion of sodium, chloride, and water.[2][3] The resulting decrease in extracellular fluid volume contributes to a reduction in blood pressure.[4] Beyond this primary diuretic effect, evidence suggests that thiazide diuretics may also induce vasodilation through mechanisms involving the Rho-Rho kinase pathway in vascular smooth muscle cells.[5][6]
These application notes provide a comprehensive guide for conducting in vivo hypertension studies using this compound, with a focus on dosage, experimental protocols, and the underlying signaling pathways. While direct in vivo dosage data for this compound in animal models of hypertension are limited, the following protocols are based on established dosages for structurally and functionally similar thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ).
Data Presentation: this compound and Analogue Dosages in Rodent Models
The following table summarizes reported dosages of thiazide diuretics in rat models of hypertension. This data can be used to guide dose-range finding studies for this compound.
| Compound | Animal Model | Dosage | Route of Administration | Duration | Reference |
| Hydrochlorothiazide | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day | Oral Gavage | 3 days | [7] |
| Trichlormethiazide | Angiotensin II-induced Hypertensive Rat | ~10 mg/kg/day | Oral | 5 days | [4] |
| Hydrochlorothiazide | Wistar Rat | 10 mg/kg | Oral Gavage | Single dose | [8] |
Note on this compound Dosage Selection: Based on the data for hydrochlorothiazide, a starting dose range of 10-30 mg/kg/day administered orally is recommended for initial in vivo studies with this compound in rat models of hypertension. Dose-response studies are crucial to determine the optimal dosage for the specific animal model and experimental conditions.
Signaling Pathways
The antihypertensive effect of this compound is multifactorial, involving both renal and vascular mechanisms.
Primary Diuretic Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. This leads to a cascade of events resulting in reduced blood volume and, consequently, lower blood pressure.
Caption: Primary diuretic mechanism of this compound.
Vascular Signaling Pathway
In addition to its diuretic effects, this compound may contribute to blood pressure reduction through direct vascular actions. Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction by modulating the RhoA/Rho-kinase pathway in vascular smooth muscle cells, leading to vasodilation.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemignition.com [chemignition.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. instechlabs.com [instechlabs.com]
- 8. Altizida | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application of Altizide in the Study of the Sodium-Chloride Symporter (NCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altizide, a thiazide diuretic, serves as a valuable pharmacological tool for the investigation of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) or SLC12A3.[1] NCC is a key protein in the distal convoluted tubule (DCT) of the kidney, where it mediates the reabsorption of approximately 5-10% of filtered sodium chloride from the tubular fluid.[2][3] By inhibiting NCC, this compound and other thiazide diuretics promote natriuresis and diuresis, a mechanism central to their antihypertensive effects. This property also makes them indispensable for studying the physiological and pathophysiological roles of NCC in electrolyte balance and blood pressure regulation.
These application notes provide an overview of the use of this compound in NCC research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo experimental systems.
Mechanism of Action and Signaling Pathways
This compound, like other thiazide diuretics, directly inhibits the transport function of NCC. Structural and functional studies have revealed that thiazides bind to the chloride-binding site of the cotransporter, thereby preventing the conformational changes necessary for ion translocation across the cell membrane.[4][5] This inhibition is competitive with chloride ions. The binding of thiazides effectively locks the transporter in an outward-facing conformation, halting the transport cycle.[4][6]
The activity of NCC is tightly regulated by a complex signaling cascade involving a series of kinases. The "With-No-Lysine" (WNK) kinases (WNK1 and WNK4) are key upstream regulators that phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][7][8] Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased surface expression.[2][7][8] Hormones such as angiotensin II and aldosterone (B195564) can also modulate this pathway, further influencing NCC activity.[7][9]
Diagram of the NCC Regulatory Pathway:
Caption: this compound inhibits NCC-mediated Na+ and Cl- reabsorption in the DCT.
Quantitative Data
| Compound | Target | Assay System | IC50 / Ki | Reference |
| Hydrochlorothiazide | Human NCC | Fluorescence-based ion influx | ~4-fold increased sensitivity in NCCcryo2 vs. NCCchimera | [6] |
| Metolazone | Rat TSC | 22Na+ uptake in Xenopus oocytes | IC50 of 5 x 10^-7 M | [10] |
| Polythiazide | Human NCC | Cryo-EM structural studies | N/A (structural binding confirmed) | [4][6] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
Experimental Protocols
In Vitro NCC Inhibition Assay using Xenopus laevis Oocytes
This protocol is adapted from methods used to characterize thiazide-sensitive Na+-Cl- cotransporters.[10][11]
Objective: To measure the inhibitory effect of this compound on NCC activity expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human or rodent NCC
-
Microinjection apparatus
-
Incubation solution (ND96)
-
Uptake solution (containing 22Na+)
-
Wash solution (ice-cold, isotope-free)
-
Scintillation counter
-
This compound stock solution (in DMSO)
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Microinject each oocyte with 50 ng of NCC cRNA.
-
Incubate the injected oocytes for 3-5 days at 18°C in ND96 solution to allow for protein expression.
-
-
NCC Activity Assay:
-
On the day of the experiment, pre-incubate oocytes in a Cl--free medium for 30 minutes to activate the cotransporter.
-
Divide the oocytes into experimental groups (e.g., control, vehicle control, and various concentrations of this compound).
-
Incubate the oocytes in the uptake solution containing 22Na+ and the respective concentrations of this compound or vehicle for 60 minutes.
-
Terminate the uptake by washing the oocytes five times with ice-cold, isotope-free wash solution.
-
Lyse individual oocytes and measure the incorporated 22Na+ using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 22Na+ uptake for each group.
-
Normalize the data to the control group to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Experimental Workflow:
References
- 1. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]
- 2. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II induces phosphorylation of the thiazide-sensitive sodium chloride cotransporter independent of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Arterial Blood Pressure, Neuronal Excitability, Mineral Metabolism and Cell Volume Regulation Mechanisms Revealed by Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Altizide Stock Solutions
Introduction
Altizide (B1665742) is a thiazide diuretic utilized in research for its antihypertensive properties.[1][2] It is often studied in the context of hypertension and heart failure, frequently in combination with other drugs like spironolactone (B1682167).[3][4][5] The accurate and consistent preparation of this compound stock solutions is fundamental for achieving reproducible and reliable results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research purposes.
Physicochemical and Solubility Data
A summary of key quantitative data for this compound is presented below. While specific solubility data in common laboratory solvents is not widely published, compounds of this nature are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃ | [1][6] |
| Molecular Weight | 383.9 g/mol | [1][2][7] |
| CAS Number | 5588-16-9 | [1] |
| Recommended Solvent | DMSO, Ethanol | |
| Storage of Solid | Room temperature (in continental US) | [8] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to one month. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution of this compound in DMSO. This stock can be further diluted to prepare working solutions for various assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Determine Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 383.9 g/mol * 1000 mg/g = 3.84 mg
-
-
Weigh this compound: On a calibrated analytical balance, carefully weigh 3.84 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol describes the serial dilution of the primary DMSO stock solution to prepare working solutions in an aqueous buffer or cell culture medium suitable for experiments.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium appropriate for the assay
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw Stock Solution: Before use, allow the 10 mM this compound stock solution vial to warm to room temperature for at least 60 minutes.
-
Intermediate Dilution (Recommended): To minimize the concentration of DMSO in the final assay, it is best practice to perform one or more intermediate dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution by adding 10 µL of the 10 mM primary stock solution to 990 µL of the desired aqueous buffer or medium.
-
Vortex gently to ensure the solution is homogeneous.
-
-
Final Working Concentration: Further dilute the intermediate solution to achieve the final desired concentration for your experiment. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use Immediately: It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them the same day. Long-term storage of dilute aqueous solutions is not advised due to lower stability.
Safety and Handling
Researchers should handle this compound according to its Material Safety Data Sheet (MSDS).[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin or eyes.[9]
Visualization of Mechanism
This compound functions as a thiazide diuretic by inhibiting the sodium-chloride cotransporter in the kidney, which leads to increased water and salt excretion.
Caption: Mechanism of action of this compound as a thiazide diuretic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
- 7. Altizida [INN-Spanish] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Altizide: A Valuable Tool for Investigating Renal Physiology and Diuretic Drug Development
Application Notes and Protocols for Researchers
Altizide, a thiazide diuretic, serves as a critical pharmacological tool for researchers and scientists in the fields of renal physiology, hypertension, and drug development. Its specific mechanism of action on the distal convoluted tubule of the nephron allows for the targeted investigation of ion transport mechanisms and the pathophysiology of fluid and electrolyte imbalances. This document provides detailed application notes and experimental protocols for the utilization of this compound in pre-clinical research settings, with a focus on rodent models.
Mechanism of Action
This compound exerts its diuretic effect by selectively inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of cells in the distal convoluted tubule (DCT)[1][2]. By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, this compound increases the osmotic pressure within the tubule, leading to enhanced water retention in the filtrate and subsequent diuresis (increased urine production) and natriuresis (increased sodium excretion). This targeted action makes this compound an invaluable instrument for studying the function and regulation of the NCC, a key transporter in maintaining electrolyte homeostasis and blood pressure control[1][3].
Data Presentation: Expected Effects of Thiazide Diuretics on Renal Parameters in Rats
Table 1: Expected Dose-Dependent Effect of a Thiazide Diuretic on 24-Hour Urine Volume in Wistar Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean 24-Hour Urine Volume (mL) | % Increase from Control |
| Control (Vehicle) | - | 10.5 ± 1.2 | - |
| Thiazide Diuretic | 2.5 | 15.2 ± 1.8 | 44.8% |
| Thiazide Diuretic | 5.0 | 19.8 ± 2.1 | 88.6% |
| Thiazide Diuretic | 10.0 | 23.5 ± 2.5* | 123.8% |
*Data are hypothetical and illustrative, based on typical results for thiazide diuretics. *p < 0.05 compared to control.
Table 2: Expected Dose-Dependent Effect of a Thiazide Diuretic on 24-Hour Urinary Electrolyte Excretion in Wistar Rats
| Treatment Group | Dose (mg/kg, p.o.) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |
| Control (Vehicle) | - | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Thiazide Diuretic | 2.5 | 2.8 ± 0.4 | 3.1 ± 0.4 | 3.0 ± 0.5 |
| Thiazide Diuretic | 5.0 | 4.5 ± 0.6 | 3.8 ± 0.5 | 4.8 ± 0.7 |
| Thiazide Diuretic | 10.0 | 6.2 ± 0.8 | 4.5 ± 0.6 | 6.5 ± 0.9 |
*Data are hypothetical and illustrative, based on typical results for thiazide diuretics. *p < 0.05 compared to control.
Experimental Protocols
The following are detailed protocols for assessing the diuretic, natriuretic, and kaliuretic (potassium-excreting) effects of this compound in a rat model.
Protocol 1: Evaluation of Diuretic Activity in Normotensive Rats
Objective: To determine the dose-dependent diuretic effect of this compound by measuring urine output.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment. Provide free access to standard chow and water.
-
Fasting: 18 hours before the experiment, withhold food but continue to provide free access to water.
-
Hydration: On the day of the experiment, administer a saline load (0.9% NaCl, 25 mL/kg) to each rat via oral gavage to ensure a uniform state of hydration and promote baseline urine flow.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group), including a control group (vehicle) and at least three experimental groups receiving different doses of this compound (e.g., 0.25, 1.0, and 5.0 mg/kg) administered orally.
-
Urine Collection: Immediately after dosing, place the rats back into the metabolic cages. Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h) for a total of 24 hours.
-
Measurement: Record the total urine volume for each collection period for each rat.
-
Data Analysis: Calculate the mean urine output for each group at each time point and for the total 24-hour period. Compare the urine volume of the this compound-treated groups to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Assessment of Natriuretic and Kaliuretic Effects
Objective: To quantify the effect of this compound on the urinary excretion of sodium and potassium.
Materials:
-
Urine samples collected from Protocol 1
-
Flame photometer or ion-selective electrode analyzer
-
Standard solutions for sodium and potassium
-
Deionized water for dilutions
Procedure:
-
Sample Preparation: At the end of the 24-hour urine collection period, measure the total volume of urine for each rat. Centrifuge the urine samples to remove any particulate matter.
-
Electrolyte Measurement: Analyze the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or an ion-selective electrode analyzer according to the manufacturer's instructions. Appropriate dilutions of the urine samples may be necessary to fall within the linear range of the instrument.
-
Data Calculation: Calculate the total amount of Na+ and K+ excreted over the 24-hour period for each rat using the following formula: Total Electrolyte Excretion (mEq/24h) = Electrolyte Concentration (mEq/L) x Total Urine Volume (L/24h)
-
Data Analysis: Calculate the mean Na+ and K+ excretion for each treatment group. Compare the electrolyte excretion of the this compound-treated groups to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). The Na+/K+ ratio can also be calculated to assess the potassium-sparing potential of any co-administered drugs.
Visualizations
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and the signaling pathway regulating the Na+/Cl- cotransporter.
Caption: Mechanism of action of this compound on the Na+/Cl- cotransporter in the DCT.
Caption: Experimental workflow for evaluating the diuretic effects of this compound in rats.
Caption: Simplified signaling pathway of Na+/Cl- cotransporter (NCC) regulation.
References
- 1. The thiazide-sensitive Na–Cl cotransporter is an aldosterone-induced protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiazide-sensitive Na-Cl cotransporter is an aldosterone-induced protein. | Semantic Scholar [semanticscholar.org]
- 3. The renal thiazide-sensitive Na-Cl cotransporter as mediator of the aldosterone-escape phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Assays to Determine Altizide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altizide is a thiazide diuretic medication used in the management of hypertension and edema.[1] Like other thiazide-type diuretics, its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis) and a subsequent lowering of blood pressure.[2] Understanding the biochemical activity of this compound is crucial for drug development, quality control, and mechanism-of-action studies.
This document provides detailed application notes and protocols for biochemical assays designed to determine the activity of this compound by assessing its inhibitory effect on the NCC transporter.
Mechanism of Action: The WNK-SPAK-NCC Signaling Pathway
The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases (WNK1 and WNK4) phosphorylate and activate the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3][4][5] Activated SPAK/OSR1, in turn, phosphorylates specific serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased trafficking to the apical membrane of DCT cells.[3] Thiazide diuretics, including this compound, exert their effect by binding to and inhibiting the transport function of NCC.[6][7]
Below is a diagram illustrating this key signaling pathway.
Caption: The WNK-SPAK-NCC signaling cascade and the inhibitory action of this compound.
Data Presentation: Comparative Activity of Thiazide Diuretics
| Diuretic Agent | IC50 (µM) for NCC Inhibition | Notes |
| Polythiazide | ~0.1 | High potency |
| Metolazone | Estimated ~0.5 | Thiazide-like diuretic |
| Bendroflumethiazide | Estimated ~1.0 | |
| Trichlormethiazide | Estimated ~2.0 | |
| Chlorthalidone | ~5.0 | Thiazide-like diuretic |
| Hydrochlorothiazide | ~10.0 | Commonly used thiazide |
Note: The IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions. The estimated values are based on their reported relative potency to Polythiazide.[8]
Experimental Protocols
To assess the inhibitory activity of this compound on the NCC, in vitro cellular assays are the most direct and reliable methods. These assays typically utilize cell lines that do not endogenously express NCC, such as Human Embryonic Kidney 293 (HEK293) cells, which are then transiently or stably transfected to express the transporter.
Experimental Workflow
Caption: General workflow for in vitro NCC inhibition assays.
Protocol 1: Radioisotope (²²Na⁺) Influx Assay
This assay directly measures the functional activity of NCC by quantifying the uptake of radioactive sodium.
Materials:
-
HEK293 cells stably expressing human NCC
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
24-well cell culture plates
-
Pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4)
-
Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4)
-
²²Na⁺ radioisotope
-
This compound stock solution (in DMSO)
-
Ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293-NCC cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Seeding: Seed the cells in 24-well plates and allow them to grow to confluence.
-
Pre-incubation:
-
Wash the cells twice with pre-incubation buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature in pre-incubation buffer containing varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).
-
-
Ion Uptake:
-
Termination:
-
Rapidly terminate the uptake by aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.
-
-
Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Ion Influx Assay
This method provides a non-radioactive alternative by using a chloride-sensitive fluorescent indicator.
Materials:
-
HEK293 cells stably expressing human NCC
-
96-well black, clear-bottom cell culture plates
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
Low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4)[9]
-
High-chloride buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding: Seed HEK293-NCC cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement:
-
Replace the culture medium with the low-chloride buffer and incubate for 10-15 minutes.[9]
-
Measure the baseline fluorescence using a plate reader (e.g., excitation ~350 nm, emission ~460 nm for MQAE).
-
-
Inhibition and Ion Influx:
-
Add the high-chloride buffer containing various concentrations of this compound or a vehicle control.
-
Immediately begin kinetic fluorescence readings. The influx of chloride through NCC will quench the fluorescence of the dye.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of this compound.
-
Determine the percentage of inhibition of the quenching rate relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
The biochemical assays described provide robust and reproducible methods for determining the activity of this compound through its inhibitory effect on the sodium-chloride cotransporter. The choice between a radioisotope or fluorescence-based assay will depend on laboratory capabilities and safety considerations. The provided protocols and comparative data serve as a comprehensive guide for researchers and professionals in the field of pharmacology and drug development to accurately characterize the biochemical properties of this compound and other thiazide diuretics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. dovepress.com [dovepress.com]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Pharmacological Inhibition of CaMKII Regulates Sodium Chloride Cotransporter Activity in mDCT15 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Altizide and Novel NCC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altizide is a thiazide diuretic employed in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved through the inhibition of the sodium-chloride cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3), in the distal convoluted tubule of the kidney.[2][3][4] By blocking NCC, this compound promotes the excretion of sodium and water, leading to a reduction in blood volume and, consequently, blood pressure. The critical role of NCC in blood pressure regulation makes it a prime target for the discovery of new antihypertensive drugs. High-throughput screening (HTS) methodologies are essential for efficiently identifying novel and potent NCC inhibitors from large compound libraries.[5][6]
These application notes provide detailed protocols for a cell-based high-throughput screening assay designed to identify and characterize inhibitors of the human sodium-chloride cotransporter (NCC). The described methodology is suitable for screening large compound libraries and can be used to determine the potency of test compounds, such as this compound.
Signaling Pathway of NCC Regulation
The activity of the sodium-chloride cotransporter (NCC) is intricately regulated by the WNK-SPAK/OSR1 signaling pathway. Understanding this pathway is crucial for interpreting the results of screening assays and for elucidating the mechanism of action of identified inhibitors. The "With-No-Lysine" (WNK) kinases (WNK1 and WNK4) act as upstream regulators that phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[7][8][9] Activated SPAK/OSR1, in turn, directly phosphorylates NCC at multiple sites on its N-terminal domain, leading to its activation and increased trafficking to the cell surface.[9][10] The activity of WNK kinases is negatively regulated by the Kelch-like 3/Cullin-3 (KLHL3/CUL3) E3 ubiquitin ligase complex, which targets them for degradation.[7] Angiotensin II can stimulate this pathway, leading to increased NCC activity.[9]
Caption: Regulation of NCC by the WNK-SPAK/OSR1 signaling pathway and its inhibition by this compound.
High-Throughput Screening Protocol: Non-Radioactive Rubidium Flux Assay
This protocol describes a cell-based HTS assay to identify inhibitors of the sodium-chloride cotransporter (NCC) using a non-radioactive rubidium (Rb+) flux method. Since NCC can transport Rb+ as a congener for K+, measuring the influx of Rb+ into cells overexpressing NCC provides a surrogate for its transport activity.
Experimental Workflow
Caption: Workflow for the high-throughput screening of NCC inhibitors using a rubidium flux assay.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human NCC (SLC12A3). Parental HEK293 cells should be used as a control.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain NCC expression.
-
Assay Plates: 384-well, clear-bottom, black-walled microplates, tissue culture treated.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pre-incubation Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Rb+ Influx Buffer (HBSS containing a defined concentration of RbCl, e.g., 5 mM)
-
Wash Buffer (e.g., ice-cold PBS)
-
Cell Lysis Buffer (e.g., 0.1% Triton X-100 in water)
-
Test compounds (including this compound) and control inhibitors (e.g., Hydrochlorothiazide).
-
-
Instrumentation:
-
Automated liquid handler
-
Multi-well plate reader (Atomic Absorption Spectrometer)
-
Cell culture incubator (37°C, 5% CO2)
-
Experimental Procedure
-
Cell Culture and Seeding: a. Culture HEK293-NCC cells in T75 flasks until they reach 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium. c. Seed the cells into 384-well plates at a density of 20,000-30,000 cells per well in 50 µL of culture medium. d. Incubate the plates for 24 hours at 37°C with 5% CO2.
-
Compound Addition: a. Prepare serial dilutions of test compounds and controls in Pre-incubation Buffer. The final concentration of DMSO should be kept below 0.5%. b. Using an automated liquid handler, add 10 µL of the compound solutions to the appropriate wells. Include wells with vehicle control (DMSO) and a known inhibitor as a positive control.
-
Pre-incubation: a. Incubate the plates for 15-30 minutes at room temperature.
-
Rubidium Influx: a. Add 10 µL of Rb+ Influx Buffer to all wells to initiate the influx. b. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This time should be optimized to ensure a linear influx of Rb+.
-
Washing: a. Aspirate the influx buffer from the wells. b. Quickly wash the cell monolayer three times with 100 µL of ice-cold Wash Buffer to remove extracellular Rb+.
-
Cell Lysis: a. Add 50 µL of Cell Lysis Buffer to each well. b. Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Detection: a. Measure the intracellular Rb+ concentration in the cell lysates using an Atomic Absorption Spectrometer.
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)] * 100
-
Signal_compound: Rb+ signal in the presence of the test compound.
-
Signal_vehicle: Rb+ signal in the presence of the vehicle (DMSO).
-
Signal_background: Rb+ signal from parental HEK293 cells or wells with a maximally effective concentration of a known inhibitor.
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition, perform dose-response experiments.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.[11]
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of several known thiazide diuretics against the human sodium-chloride cotransporter (NCC). These values can serve as a reference for hit validation and comparison of novel compounds.
| Compound | IC50 (µM) | Assay Type | Cell Line | Reference |
| Hydrochlorothiazide | ~4 (for a mutant) | Iodide Uptake Assay | HEK293 | [12] |
| Chlorthalidone | >1000 (for N227A mutant) | Cell-based Functional Assay | HEK293 | [13] |
| Indapamide | >10000 (for N227A mutant) | Cell-based Functional Assay | HEK293 | [13] |
| Metolazone | Effective Inhibitor | Iodide Uptake Assay | HEK293 | [12] |
| Polythiazide | Effective Inhibitor | Iodide Uptake Assay | HEK293 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are from studies on wild-type or mutant forms of NCC and should be considered as indicative.
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a high-throughput screening platform to identify and characterize inhibitors of the sodium-chloride cotransporter, with a focus on compounds like this compound. The detailed experimental workflow, coupled with an understanding of the underlying signaling pathways, will enable researchers to efficiently screen large compound libraries and advance the development of novel antihypertensive therapeutics. The use of a non-radioactive rubidium flux assay provides a robust and reliable method for HTS campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 9. Regulation of the renal NaCl cotransporter by the WNK/SPAK pathway: lessons learned from genetically altered animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
Creating Animal Models of Diuretic Response Using Altizide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for creating animal models to study the diuretic response of Altizide, a thiazide diuretic. These guidelines are intended for use by researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a thiazide diuretic that exerts its effects by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, making it an effective agent for studying diuresis and its physiological consequences. Animal models are crucial for the preclinical evaluation of diuretics like this compound, allowing for the investigation of their mechanism of action, pharmacokinetic profiles, and pharmacodynamic effects in a controlled environment. The most commonly utilized animal models for these studies are rodents, particularly rats and mice, due to their well-characterized physiology and ease of handling.[1]
Mechanism of Action
Thiazide diuretics, including this compound, act on the distal convoluted tubule of the kidney to block the Na+/K+/2Cl- cotransporter protein.[2] This action reduces the reabsorption of sodium chloride (NaCl), leading to a significant increase in urine output (diuresis).[2][3] Consequently, there is an increased excretion of sodium (natriuresis) and potassium (kaliuresis).[1][4] This mechanism is fundamental to their use in managing conditions like hypertension and edema.[1][3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the distal convoluted tubule.
Experimental Protocols
The following protocols are designed to assess the diuretic, natriuretic, and kaliuretic effects of this compound in rodent models.
Protocol 1: Acute Diuretic Response in Normotensive Rats
Objective: To evaluate the dose-dependent diuretic, natriuretic, and kaliuretic effects of a single dose of this compound.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)[1]
-
Sex: Male or female[1]
-
Weight: 200-250 g[1]
-
Housing: Animals should be housed in metabolic cages for the duration of the experiment to allow for accurate urine collection.[5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)[1]
-
Saline solution (0.9% NaCl)[1]
-
Analytical balance
-
Flame photometer or ion-selective electrodes for electrolyte measurement[1]
Procedure:
-
Acclimation: Acclimate animals to metabolic cages for at least 24 hours before the experiment.
-
Fasting: Fast animals overnight (12-18 hours) with free access to water.[6]
-
Hydration: On the day of the experiment, administer a saline load of 25 mL/kg via oral gavage to ensure a consistent baseline urine flow.[1]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Drug Administration: Administer the vehicle, this compound, or positive control as specified for each group.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.[1]
-
Measurements:
-
Data Analysis: Calculate the total urine output and the total excretion of Na+, K+, and Cl- over the 24-hour period.[1]
Experimental Workflow for Acute Diuretic Response
Caption: Workflow for assessing acute diuretic response in rats.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Urine Output and Electrolyte Excretion in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |
| Vehicle Control | - | 10.5 ± 1.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.2 |
| This compound | 0.25 | 18.2 ± 2.1 | 3.1 ± 0.4 | 2.5 ± 0.3 | 3.3 ± 0.5 |
| This compound | 1.0 | 25.6 ± 2.5 | 4.8 ± 0.6 | 3.2 ± 0.4 | 5.1 ± 0.7 |
| Hydrochlorothiazide | 10 | 28.1 ± 2.9 | 5.2 ± 0.5 | 3.5 ± 0.5 | 5.5 ± 0.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. This table is for illustrative purposes and actual results may vary.
Combination Studies
This compound is often studied in combination with other diuretics, such as the potassium-sparing diuretic spironolactone (B1682167), to enhance efficacy and mitigate side effects like hypokalemia.[7]
Protocol 2: this compound and Spironolactone Combination Study in Rats
Objective: To assess the synergistic diuretic effect and potassium-sparing properties of co-administering this compound and spironolactone.
Procedure: This protocol follows the same general procedure as Protocol 1, with the following modifications to the treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (1 mg/kg, i.p.)[7]
-
Group 3: Spironolactone (10 mg/kg, i.p.)[7]
-
Group 4: this compound (1 mg/kg, i.p.) + Spironolactone (10 mg/kg, i.p.)[7]
Expected Outcome: The combination of this compound and spironolactone is expected to produce a diuretic and natriuretic effect comparable to or greater than this compound alone, while significantly reducing the urinary excretion of potassium.[7]
Logical Relationship in Combination Therapy
Caption: Logical diagram of the benefits of combination therapy.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for establishing animal models to investigate the diuretic properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of this and other diuretic compounds. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 4. CV Pharmacology | Diuretics [cvpharmacology.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Diuretics screening models | PPTX [slideshare.net]
- 7. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of Altizide in Combination with Spironolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the combined use of Altizide (B1665742) and Spironolactone (B1682167). The information is intended to guide researchers in designing and conducting preclinical and clinical studies to evaluate the therapeutic potential and mechanism of action of this drug combination.
Introduction to this compound and Spironolactone Combination Therapy
This compound is a thiazide-like diuretic that promotes the excretion of sodium and water by inhibiting their reabsorption in the distal convoluted tubule of the kidney. Spironolactone is a potassium-sparing diuretic and a specific antagonist of aldosterone (B195564), a hormone that promotes sodium and water retention.[1] The combination of this compound and Spironolactone provides a synergistic diuretic and antihypertensive effect.[1] The Spironolactone component helps to counteract the potassium loss that can be induced by thiazide diuretics.[1]
This combination is primarily investigated and used for the treatment of:
-
Hypertension: Particularly in patients who do not respond adequately to monotherapy.[2][3]
-
Edema: Associated with congestive heart failure, cirrhosis of the liver, and nephrotic syndrome.[4]
-
Heart Failure: The aldosterone antagonist properties of spironolactone offer additional cardiovascular benefits beyond diuresis.[5]
Mechanism of Action
The complementary mechanisms of this compound and Spironolactone are key to their synergistic action.
-
This compound: Acts on the distal convoluted tubule to inhibit the Na+/Cl- symporter, thereby increasing the excretion of sodium, chloride, and water.
-
Spironolactone: Competitively binds to and blocks the mineralocorticoid receptor in the late distal tubule and collecting duct. This prevents the action of aldosterone, leading to increased sodium and water excretion and potassium retention.
This dual-action not only enhances the diuretic and antihypertensive effects but also maintains potassium balance, a significant advantage over single-agent thiazide diuretic therapy.
Signaling Pathway and Drug Action
The following diagram illustrates the mechanism of action of the this compound and Spironolactone combination at the nephron level.
Caption: Mechanism of Action of this compound and Spironolactone.
Quantitative Data from Clinical Trials
The following tables summarize quantitative data from clinical trials investigating the efficacy of the this compound and Spironolactone combination.
Table 1: Efficacy of this compound and Spironolactone Combination in Hypertension
| Study | Number of Patients | Treatment Group | Duration | Baseline Blood Pressure (mmHg) | End of Study Blood Pressure (mmHg) | Blood Pressure Reduction (%) | Reference |
| Multicenter Study (Monotherapy) | 946 | This compound 15 mg/day + Spironolactone 25 mg/day | 90 days | Diastolic BP: 90-120 | Diastolic BP ≤ 90 in 83% of patients | - | [2] |
| Multicenter Study (Combination) | 482 | This compound + Spironolactone (2 tablets/day) | 45 days | Not Specified | - | Systolic: 15%, Diastolic: 14% | [6] |
| Comparative Study vs. Enalapril (B1671234) | 186 | Fixed-dose this compound + Spironolactone | 8 weeks | Not Specified | Significant reduction | - | [3] |
| Comparative Study vs. Enalapril | 10 | This compound 15 mg + Spironolactone 25 mg | 4 months | 98.6 +/- 7.4 (Diastolic) | 86.0 +/- 6.1 (Diastolic) | Diastolic: 12% | [7] |
Table 2: Efficacy of this compound and Spironolactone as Add-on Therapy in Hypertension
| Study | Number of Patients | Treatment Group | Duration | Baseline Blood Pressure (mmHg) | End of Study Blood Pressure (mmHg) | Blood Pressure Reduction (%) | Reference |
| Multicenter Study (Add-on) | 298 | This compound + Spironolactone (1-2 tablets/day) + other antihypertensive | 45 days | Not Specified | - | - | [6] |
| Multicenter Study with Clonidine | Part of the 298 | This compound + Spironolactone + Clonidine | 45 days | Not Specified | - | Systolic: 16.6%, Diastolic: 18% | [6] |
Experimental Protocols
The following are detailed protocols for preclinical evaluation of the this compound and Spironolactone combination.
In Vivo Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive effect of the this compound and Spironolactone combination in a genetic model of hypertension.
Workflow Diagram:
Caption: Workflow for In Vivo Antihypertensive Study.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
This compound and Spironolactone (pharmaceutical grade).
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Oral gavage needles.
-
Tail-cuff blood pressure measurement system.
-
Metabolic cages.
Procedure:
-
Animal Acclimatization: House SHR rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Acclimatize the rats to the restraining device for the tail-cuff method for 3-5 days before recording baseline systolic and diastolic blood pressure.
-
Randomization: Randomly assign rats to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Spironolactone alone
-
Group 4: this compound + Spironolactone combination
-
-
Drug Administration: Prepare fresh drug solutions or suspensions daily. Administer the treatments orally via gavage once daily for 4 weeks. Doses should be based on literature or preliminary dose-ranging studies.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly using the tail-cuff method.
-
Urine and Electrolyte Analysis: At the end of the treatment period, place the rats in metabolic cages for 24 hours to collect urine. Measure urine volume and analyze for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Analyze the changes in blood pressure over time between the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures). Compare urine volume and electrolyte excretion between groups using one-way ANOVA followed by a post-hoc test.
In Vitro Mineralocorticoid Receptor (MR) Antagonism Assay
Objective: To determine the in vitro antagonist activity of Spironolactone and to assess any potential modulation by this compound at the mineralocorticoid receptor.
Workflow Diagram:
Caption: Workflow for In Vitro MR Antagonism Assay.
Materials:
-
Mineralocorticoid Receptor (MR) reporter cell line (e.g., commercially available).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom cell culture plates.
-
Spironolactone, this compound, and Aldosterone.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the MR reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of Spironolactone, this compound, and a fixed-ratio combination of both.
-
Treatment: Treat the cells with the test compounds in the presence of a constant concentration of Aldosterone (e.g., EC50 concentration) to stimulate receptor activity. Include appropriate controls (vehicle, Aldosterone alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of the antagonist (Spironolactone). Calculate the IC50 value for Spironolactone in the absence and presence of this compound to determine if this compound modulates its antagonist activity.
Logical Relationships in Drug Combination Studies
The following diagram illustrates the logical flow for assessing the synergistic effects of a drug combination.
Caption: Logical Flow for Synergy Assessment.
Conclusion
The combination of this compound and Spironolactone represents a rational and effective therapeutic strategy for the management of hypertension and edema. The complementary mechanisms of action lead to enhanced efficacy and a favorable safety profile, particularly concerning potassium balance. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential and underlying mechanisms of this combination. Rigorous preclinical and clinical studies are essential to fully characterize the benefits and risks of this combination therapy in various patient populations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of the micronized aldactone - this compound combination in the treatment of edema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Efficacy and tolerability of enalapril compared to this compound combined with spironolactone in patients with moderate arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Altizide in DMSO
Welcome to the technical support center for Altizide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments involving this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiazide diuretic.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium, chloride, and water.
Q2: Is this compound soluble in DMSO?
Yes, this compound is soluble in DMSO. However, the maximum solubility concentration may vary depending on the purity of the this compound and the grade of DMSO used. It is always recommended to perform a solubility test to determine the maximum concentration for your specific experimental needs.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental medium. Why is this happening and how can I prevent it?
This is a common phenomenon known as "crashing out." It occurs because this compound, while soluble in the organic solvent DMSO, may be poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the concentration of this compound may exceed its solubility limit in that medium, causing it to precipitate.
To prevent this, consider the following:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium.
-
Use a serial dilution method: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium, perform serial dilutions in the aqueous medium.
-
Increase the final DMSO concentration (with caution): A slightly higher final concentration of DMSO in your medium may help keep the this compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1% for cell-based assays.[2]
-
Warm the aqueous medium: Gently warming your aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q4: What is the recommended procedure for preparing an this compound stock solution in DMSO?
Please refer to the detailed "Experimental Protocol for Preparing this compound Stock Solution in DMSO" section below for a step-by-step guide.
Troubleshooting Guide: this compound Solubility in DMSO
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | - Insufficient solvent volume.- Low-quality or wet DMSO.- Compound has low solubility at the desired concentration. | - Gradually add more DMSO while vortexing.- Use fresh, anhydrous, research-grade DMSO.- Perform a solubility test to determine the maximum concentration. Gentle warming (to 37°C) or brief sonication may aid dissolution. |
| The DMSO stock solution appears cloudy or has visible particles. | - Incomplete dissolution.- Precipitation over time due to supersaturation or temperature changes. | - Ensure the compound is fully dissolved initially. This can be aided by gentle warming and vortexing.- If precipitation occurs upon storage, try preparing a fresh, less concentrated stock solution. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation occurs immediately upon adding the DMSO stock to an aqueous medium. | - The final concentration of this compound exceeds its aqueous solubility.- Rapid change in solvent polarity. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous medium.- Add the stock solution dropwise while gently vortexing the medium. |
| Precipitation occurs over time in the final aqueous solution. | - The solution is supersaturated and thermodynamically unstable.- Interaction with components in the aqueous medium. | - Lower the final concentration of this compound.- Prepare the final working solution immediately before use. |
Experimental Protocols
Protocol for Determining this compound Solubility in DMSO
This protocol helps determine the approximate maximum solubility of this compound in DMSO.
-
Preparation:
-
Weigh out a small, known amount of this compound powder (e.g., 1 mg) into a microcentrifuge tube.
-
Have a calibrated pipette and anhydrous, research-grade DMSO ready.
-
-
Procedure:
-
Add a small, precise volume of DMSO (e.g., 10 µL) to the tube containing the this compound.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution against a light source. If the solid has completely dissolved, proceed to the next step. If not, continue adding small, precise volumes of DMSO.
-
Continue adding DMSO in small increments (e.g., 5-10 µL), vortexing thoroughly after each addition, until the this compound is completely dissolved.
-
Record the total volume of DMSO added.
-
-
Calculation:
-
Calculate the approximate solubility using the following formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of DMSO (mL)
-
Protocol for Preparing this compound Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
-
-
Procedure:
-
Calculate the required mass of this compound: Based on your desired stock solution concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed. The molar mass of this compound is approximately 383.89 g/mol .[3]
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molar Mass ( g/mol )
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound.
-
Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Simplified signaling pathway of thiazide diuretics like this compound.
References
Technical Support Center: Optimizing Altizide Concentration for Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Altizide concentration for their electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1]
Q2: What are the known electrophysiological effects of this compound on cardiac cells?
A study on isolated rat hearts showed that an intraperitoneal injection of 1 mg/kg of this compound produced a significant increase in the duration of the ventricular action potential at 25% and 75% of repolarization (DAP25 and DAP75).[2] This effect is thought to be related to the metabolism of potassium.[2]
Q3: Are there known off-target effects of this compound or other thiazide-like diuretics on ion channels?
While specific data for this compound is limited, other thiazide-like diuretics have been shown to have off-target effects on various ion channels. For instance, some thiazides can affect calcium-activated potassium channels (KCa) and L-type calcium channels. These off-target effects are important to consider in electrophysiology experiments as they can influence the observed results.
Q4: What is a recommended starting concentration range for this compound in in-vitro electrophysiology experiments?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on ion channel activity. | - Concentration too low: The applied concentration of this compound may be insufficient to elicit a response. - Incorrect experimental conditions: The pH, temperature, or ionic composition of the recording solutions may not be optimal. - Cell type specificity: The target ion channel may not be sensitive to this compound in the chosen cell line. | - Perform a dose-response experiment starting with a low concentration and incrementally increasing it. - Verify and optimize all experimental parameters, ensuring they are within the physiological range. - Consider using a different cell line known to express the target ion channel and to be responsive to diuretics. |
| High variability in experimental results. | - Inconsistent drug preparation: this compound solution may not be prepared consistently across experiments. - Cell health and passage number: Variations in cell health or using cells from a wide range of passage numbers can lead to inconsistent responses. - Technical variability: Inconsistent seal resistance or whole-cell access in patch-clamp recordings. | - Prepare fresh this compound solutions for each experiment from a reliable stock. - Use cells within a narrow passage number range and ensure they are healthy before starting the experiment. - Standardize the patch-clamp procedure, ensuring consistent seal and access resistance values. |
| Unexpected changes in action potential morphology. | - Off-target effects: this compound may be affecting other ion channels in addition to the primary target. - Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) might have its own effects on ion channels. | - Investigate potential off-target effects by testing this compound on cells expressing different ion channels. - Run a vehicle control experiment using only the solvent to determine its contribution to the observed effects. |
| Difficulty in obtaining a stable recording after this compound application. | - Cytotoxicity at high concentrations: High concentrations of this compound may be toxic to the cells, leading to membrane instability. - Drug-induced channel rundown: The drug might be causing a rapid decline in channel activity. | - Perform a cell viability assay to determine the cytotoxic concentration range of this compound. - Monitor channel activity over time in the presence of this compound to assess for rundown. If observed, try to record data within a shorter time window after drug application. |
Experimental Protocols
General Patch-Clamp Protocol for Testing this compound on a Target Ion Channel
This protocol provides a general framework. Specific parameters should be optimized for the cell type and ion channel of interest.
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest to 60-80% confluency.
-
Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and plate them onto glass coverslips at a suitable density for patch-clamp recording.
-
Allow cells to adhere and recover for at least 2-4 hours before recording.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for whole-cell recording, in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final solvent concentration is low (typically <0.1%) and test for solvent effects.
3. Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity using appropriate voltage-clamp or current-clamp protocols.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the ion channel activity in the presence of this compound until a steady-state effect is observed.
-
To determine the reversibility of the effect, wash out the drug by perfusing with the control external solution.
4. Data Analysis:
-
Analyze the recorded currents or voltages to determine the effect of this compound on the parameters of interest (e.g., current amplitude, channel kinetics, action potential duration).
-
Construct a dose-response curve by plotting the percentage of inhibition or stimulation against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 or EC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathways of this compound in cardiomyocytes.
References
Altizide Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for Altizide (B1665742). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Althiazide, is a thiazide diuretic medication.[1] Its primary mechanism involves inhibiting the sodium-chloride (Na+/Cl−) cotransporter (NCC) located in the distal convoluted tubule of the kidney.[2][3] This action blocks the reabsorption of sodium and chloride, leading to increased excretion of these ions and water (diuresis).[2] This process reduces intravascular volume, which contributes to its antihypertensive effect.[3][4] To a lesser degree, it also increases the excretion of potassium and magnesium.[2] this compound is frequently used in combination with a potassium-sparing diuretic like spironolactone (B1682167) to minimize potassium loss.[2][5][6]
Troubleshooting In Vitro & Preclinical Variability
Q2: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?
A2: Inconsistency in dose-response curves is a common issue in cell-based assays and can stem from multiple sources. A systematic approach is crucial for identifying the cause.
-
Cellular Health and Conditions:
-
Cell Line Integrity: Ensure your cell line has been authenticated to prevent misidentification, which is a common issue. Regularly check for mycoplasma contamination, as it can alter cellular response.[7]
-
Passage Number: Use cells within a consistent and limited passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering experimental outcomes.[8]
-
Confluency: Seed cells at a consistent density and treat them at a similar confluency level (e.g., 60-70%) for each experiment. Over-confluency can lead to nutrient depletion and changes in cell physiology, affecting drug response.[9][10]
-
Cell Health: Only use healthy, viable cells for your experiments. Stressed cells will respond differently and inconsistently.[8]
-
-
Reagents and Compound Handling:
-
Reagent Quality: Use high-quality reagents from reputable sources and record lot numbers for troubleshooting. Be aware that batch-to-batch variability in media, and especially serum, can significantly impact cell growth and drug sensitivity.[11]
-
Compound Stability: Ensure this compound is stored correctly as per the manufacturer's recommendations, typically in a tightly sealed vial at a specified temperature.[1] For prepared stock solutions, aliquot and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.
-
Stock Solutions: Inconsistent preparation of stock solutions is a primary reason for differing IC50/EC50 values between labs and experiments.[12] Standardize your protocol for dissolving and diluting the compound.
-
-
Protocol Standardization:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all cell culture and assay procedures.
-
Automation: Where possible, use automated liquid handlers for tasks like serial dilutions and reagent additions to minimize human error and inter-user variability.[13]
-
Q3: I'm observing high well-to-well variability within the same assay plate. How can I reduce this?
A3: High intra-plate variability often points to technical inconsistencies during the assay setup.
-
Seeding Uniformity: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension periodically while seeding the plate to prevent cells from settling.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile media or PBS.
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensure pipettes are regularly calibrated. Use proper reverse pipetting techniques for viscous solutions and ensure you are not introducing bubbles.
-
Reagent Mixing: Ensure all reagents, including the final this compound dilutions, are thoroughly mixed before being added to the wells.
Q4: The IC50/EC50 values I'm obtaining for this compound are different from published data. Why might this be?
A4: Discrepancies with published data can occur for several reasons:
-
Different Experimental Conditions: The most common reason is a difference in experimental setup. This includes the specific cell line used, cell density, media formulation (especially serum percentage), and incubation time.[9]
-
Stock Solution Preparation: As noted, differences in the preparation and storage of the 1 mM stock solutions are a primary cause of variability between labs.[12]
-
Assay Method: The type of assay used to measure the endpoint (e.g., cell viability, ion transport) can yield different results. Ensure your methodology aligns with the cited literature.
-
Cellular Context: The compound may not effectively cross the cell membrane in your specific cell-based assay, or it could be actively pumped out, leading to a higher apparent IC50 compared to a biochemical assay.[12]
Q5: How should I properly store and handle this compound to ensure its stability?
A5: Proper storage is critical for maintaining the compound's efficacy.
-
Solid Form: this compound in solid form should be stored in a tightly sealed vial under the conditions stated on the product's Certificate of Analysis, which may be room temperature.[1] It can typically be stored for up to 6 months under these conditions.
-
Solution Form: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C. These are generally usable for up to one month. Avoid repeated freeze-thaw cycles. It is always best to prepare and use solutions on the same day if possible. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Troubleshooting In Vivo & Clinical Context Variability
Q6: We are seeing significant variation in the antihypertensive response to this compound in our animal models. What factors should we investigate?
A6: Variability in in vivo studies can be complex. Consider the following factors:
-
Genetic Background: Different strains of animals may respond differently to thiazide diuretics. Polymorphisms in genes related to ion transport, such as SCNN1G (which encodes a subunit of the ENaC channel), have been linked to variable blood pressure responses in humans.[3]
-
Dietary Sodium: The antihypertensive effect of thiazides can be almost completely abolished by high salt intake.[3] Ensure that animal diets are standardized and controlled for sodium content.
-
Renal Function: The efficacy of thiazide diuretics can be reduced in subjects with impaired renal function (low Glomerular Filtration Rate).[14][15] Assess baseline renal function in your animal models.
-
Electrolyte Balance: Baseline potassium levels can influence the response and side effects of thiazides. Hypokalemia is a known adverse effect and can influence other metabolic parameters.[3][4]
Data Presentation: Summary of Clinical Observations
The following tables summarize quantitative data from clinical studies involving this compound (Althiazide) in combination with Spironolactone.
Table 1: Efficacy of this compound/Spironolactone Combination in Hypertension
| Study Reference | Drug Combination & Dosage | Patient Population | Duration | Key Efficacy Outcome(s) |
| Dueymes, 1990[5] | Aldactazine (15 mg this compound + 25 mg Spironolactone), 1 tablet/day | 946 patients with mild to moderate hypertension | 90 days | Blood pressure normalized in 72% of patients by day 45 and 83% by the end of the study. |
| Corvol et al., 1985[16] | Aldactazine (this compound + Spironolactone), 2 tablets/day | 482 hypertensive patients (Group I) | 45 days | Mean systolic BP decreased by 15%; mean diastolic BP decreased by 14%. |
| Mngola, 1980[17] | 60 mg Althiazide + 100 mg Spironolactone per day | 22 Kenyan African patients with hypertension | 18 weeks (crossover design) | Produced significantly greater falls in blood pressure compared to placebo periods. |
Table 2: Reported Adverse Effects in a Clinical Study
| Study Reference | Adverse Effect | Incidence / Details |
| Dueymes, 1990[5] | Hypokalemia | Treatment discontinued (B1498344) in 4 patients. |
| Elevated Serum Creatinine | Treatment discontinued in 2 patients. | |
| Increased Serum Uric Acid | Observed in 5.5% of patients. | |
| Overall Adverse Effects | Low rate (5%) as reported by patients. |
Experimental Protocols & Methodologies
Protocol 1: Generalized Cell-Based Assay for Assessing this compound Activity
This protocol provides a standardized workflow for measuring the effect of this compound on a chosen cellular endpoint (e.g., viability, ion flux). It incorporates best practices to minimize variability.[8][9][11]
1. Cell Culture & Plating:
- Culture cells in the recommended medium, ensuring they are healthy and within a low passage number range.[8]
- Harvest cells at approximately 80% confluency using a standardized dissociation method (e.g., Trypsin-EDTA).
- Perform an accurate cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the desired seeding density. This must be optimized for your specific cell line and assay duration to avoid overgrowth.[9]
- Seed the cells into a microplate. To avoid edge effects, do not use the outer wells for experimental samples; fill them with sterile PBS or media.
- Incubate the plate (e.g., 37°C, 5% CO2) for the required time (typically 8-24 hours) to allow for cell attachment.
2. Compound Preparation & Treatment:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
- Perform serial dilutions of the stock solution in the appropriate cell culture medium to create the desired final concentrations for the dose-response curve. Use automated liquid handlers if available to increase precision.[13]
- Include appropriate controls: a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
- Carefully remove the medium from the attached cells and replace it with the medium containing the various this compound concentrations or controls.
- Return the plate to the incubator for the specified treatment duration.
3. Assay Measurement & Data Analysis:
- After incubation, perform the assay according to the manufacturer's instructions (e.g., add MTS reagent for viability, a fluorescent dye for ion flux).
- Read the plate on a calibrated plate reader using the appropriate settings.
- Normalize the data to the controls (e.g., express results as a percentage of the vehicle control).
- Use a suitable software program to fit the dose-response data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 or EC50 value.
Protocol 2: Summary of a Clinical Trial Methodology
-
Study Design: A large-scale, open, nonrandomized, multicenter study was conducted to assess the safety and efficacy of an this compound and Spironolactone combination.[5]
-
Patient Population: 946 patients with mild to moderate hypertension (diastolic BP between 90 and 120 mm Hg) were enrolled.[5]
-
Treatment Regimen: Patients received one tablet of Aldactazine (15 mg this compound and 25 mg spironolactone) per day. If blood pressure was not normalized by day 45, the dose was increased to two tablets per day.[5]
-
Monitoring: Body weight, heart rate, serum potassium, creatinine, and uric acid levels were monitored throughout the 90-day study.[5]
Mandatory Visualizations
Caption: this compound inhibits the Na+/Cl- cotransporter in the kidney.
Caption: A logical workflow for troubleshooting experimental variability.
Caption: A standardized workflow for a cell-based drug response assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Tips for Successful Cell Culture [fdcell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cmdclabs.com [cmdclabs.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. dispendix.com [dispendix.com]
- 14. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of a spironolactone and althiazide combination (aldactacine) in the treatment of benign essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Altizide Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Altizide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
This compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and photodegradation.[1][2][3]
-
Hydrolysis: Like other thiazide diuretics, this compound undergoes hydrolysis of the thiazide ring, particularly under neutral to alkaline conditions and at elevated temperatures.[1][2][3] This process leads to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACB), a common degradation product for chlorinated thiazides.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can cause this compound to photodegrade.[2][3] A key photodegradation product identified is chlorothiazide (B1668834).[2][3]
Q2: What is the main degradation product of this compound hydrolysis?
The principal degradation product resulting from the hydrolysis of this compound in aqueous media is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[1]
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?
Both pH and temperature significantly influence the rate of this compound degradation.
-
pH: this compound is more stable in acidic conditions (e.g., pH 2) and degrades more rapidly at higher pH values.[1] The degradation rate increases as the pH becomes more alkaline.[1][2][3]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[1][2][3]
Studies have shown that the degradation of thiazides, including this compound, is faster at higher pH and temperatures.[2][3] For instance, the degradation product ACB was detected for this compound after incubation at pH 9.5 for 48 hours at 60°C.[3]
Q4: Is this compound sensitive to light?
Yes, this compound is sensitive to UV light.[2][3] Exposure to UV radiation can lead to its photodegradation, with chlorothiazide being a known photodegradation product.[2][3] Therefore, it is crucial to protect this compound solutions from light.
Q5: Which is more unstable: this compound, hydrochlorothiazide, or chlorothiazide?
Comparative studies have indicated that this compound is the most unstable among these three chlorinated thiazide diuretics when subjected to the same temperature and pH conditions.[3][4]
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound concentration in my aqueous solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High pH of the solution | Measure the pH of your solution. This compound degrades faster at neutral to alkaline pH.[1][2][3] Solution: Adjust the pH of the solution to an acidic range (e.g., pH 2-4) using a suitable buffer to improve stability.[1] |
| Elevated storage temperature | Check the storage temperature of your solution. Higher temperatures accelerate degradation.[1][2][3] Solution: Store the this compound solution at refrigerated temperatures (2-8°C) to slow down the degradation rate. |
| Exposure to light | This compound is photosensitive and can degrade upon exposure to UV light.[2][3] Solution: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Presence of oxidizing agents | Although less documented for this compound specifically, other thiazides can be susceptible to oxidation. Solution: De-gas your solvent and consider adding an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) to the formulation. |
| Presence of metal ions | Metal ions can catalyze degradation reactions. Solution: Use high-purity water and reagents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions.[5][6] |
Quantitative Data on this compound Degradation
The following table summarizes available quantitative data on the degradation of this compound.
| Condition | Matrix | Half-life (t½) | Reference |
| pH 7, 60°C | Aqueous | 66 minutes | [1] |
| pH 7, 60°C | Urine | 82 minutes | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 48 hours.
-
Thermal Degradation: Heat the solid drug substance at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).
-
Injection Volume: 20 µL.
-
Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Logical Relationship for Preventing Degradation
Caption: Key strategies for stabilizing this compound solutions.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. wada-ama.org [wada-ama.org]
- 3. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Altizide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of Altizide (B1665742). This compound, a thiazide diuretic, primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidney.[1][2][3] However, like many therapeutic compounds, it may exhibit off-target activities that can influence experimental outcomes and merit further investigation. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in these research endeavors.
Troubleshooting Guides
Table 1: Potential Off-Target Effects of this compound and Thiazide-like Diuretics
This table summarizes known and potential off-target effects associated with the thiazide class of diuretics, which may be applicable to this compound. Researchers observing these unexpected outcomes in their experiments can use this guide to inform their troubleshooting process.
| Observed Experimental Outcome | Potential Off-Target Effect | Potential Molecular Mechanism/Pathway | Suggested Initial Investigation |
| Unexpected changes in cell proliferation or metabolism | Hyperglycemia, Altered Glucose Tolerance | Inhibition of insulin (B600854) secretion via hyperpolarization of pancreatic β-cells.[4] | Measure insulin levels in response to glucose challenge in treated cells or animal models. |
| Alterations in lipid profiles | Hyperlipidemia, Increased Serum Cholesterol | The precise mechanism is not fully elucidated but may involve altered lipid metabolism. | Perform lipid panel analysis (total cholesterol, LDL, HDL, triglycerides) in plasma or cell lysates. |
| Elevated uric acid levels in cellular models or in vivo | Hyperuricemia | Increased urate reabsorption in the proximal tubule.[4] | Measure uric acid concentrations in culture media or plasma. |
| Unanticipated changes in cellular ion homeostasis | Hypokalemia, Hyponatremia, Hypomagnesemia, Hypercalcemia | Alterations in ion channel and transporter activity in non-renal tissues.[5][6] | Utilize ion-sensitive fluorescent probes or ion chromatography to measure intracellular and extracellular ion concentrations. |
| Unexpected vasodilation or changes in vascular smooth muscle cell tone | Vasodilation | Inhibition of carbonic anhydrase leading to intracellular alkalinization and activation of calcium-activated potassium (KCa) channels.[7] | Assess vasodilation in ex vivo artery ring assays and measure intracellular pH in vascular smooth muscle cells. |
| Alterations in cell signaling pathways unrelated to renal function | Modulation of Rho-Kinase Pathway | Downregulation of RhoA and Rho kinase expression. | Perform Western blotting or qPCR to assess the expression levels of RhoA and Rho kinase. |
Table 2: Methodologies for Identifying and Validating Off-Target Effects
This table provides an overview of experimental and computational methods to identify and validate potential off-target interactions of this compound.
| Methodology | Description | Key Advantages | Potential Limitations |
| Computational Prediction | Utilizes algorithms based on 2D/3D chemical similarity, QSAR, and machine learning to predict potential off-targets.[8][9][10][11][12] | Cost-effective, high-throughput, and provides a broad range of potential targets for initial investigation. | Predictions require experimental validation; accuracy depends on the quality of the underlying databases and algorithms. |
| Proteome-wide Screening (e.g., Chemical Proteomics) | Employs techniques like activity-based protein profiling (ABPP) to identify protein targets in a complex biological sample.[13][14] | Unbiased, identifies direct binding partners in a native-like environment. | Can be technically challenging and may not detect all interactions, especially transient ones. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3][15][16][17] | Confirms direct target engagement in a cellular context; can be adapted for high-throughput screening. | Requires a specific antibody for the target of interest for Western blot-based detection. |
| Kinome/GPCRome Screening | High-throughput screening against a panel of kinases or G-protein coupled receptors to identify potential interactions.[1][4][5][7][18][19][20] | Provides a broad overview of interactions with major drug target families. | May not identify interactions with other protein classes; in vitro results require cellular validation. |
| Biochemical Assays | Direct measurement of the effect of the compound on the activity of a purified enzyme or receptor (e.g., carbonic anhydrase or phosphodiesterase inhibition assays).[7] | Provides quantitative data (IC50, Ki) on the potency of the interaction. | Requires a purified protein and an established assay; does not confirm cellular activity. |
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in gene expression related to cellular stress in our experiments with this compound. Could this be an off-target effect?
A1: Yes, it is possible. Thiazide diuretics can induce electrolyte and metabolic disturbances which could, in turn, lead to cellular stress responses.[6] We recommend profiling key metabolites and ions in your experimental system to determine if the observed stress is a secondary consequence of a known off-target effect. Additionally, proteome-wide screening could help identify any direct, unexpected protein interactions.
Q2: How can we distinguish between a direct off-target effect of this compound and a downstream consequence of its primary diuretic action in our in vivo studies?
A2: This is a critical consideration. One approach is to use a combination of in vitro and in vivo models. In vitro experiments using cell lines that do not express the primary target (the sodium-chloride symporter) can help identify direct cellular effects independent of its diuretic activity. In vivo, you can compare the effects of this compound to other diuretics with different mechanisms of action to see if the observed effect is specific to the thiazide class.
Q3: Our computational screen predicted several potential off-targets for this compound. What is the best way to validate these findings experimentally?
A3: A tiered approach is recommended. Start with a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the predicted targets in a cellular context.[3][15][16][17] If binding is confirmed, proceed with functional assays to determine if this interaction has a biological consequence. For example, if a predicted off-target is an enzyme, you can perform a biochemical assay to measure its activity in the presence of this compound.
Q4: We suspect this compound might be interacting with a G-protein coupled receptor (GPCR) in our cell line. What experimental strategy should we employ?
A4: For suspected GPCR interactions, a GPCRome screen would be the most comprehensive initial step.[4][7] This will screen this compound against a large panel of known GPCRs. If a hit is identified, you can follow up with specific cell-based assays for that receptor, such as cAMP or calcium flux assays, to confirm functional activity.
Q5: Are there any known off-targets for thiazide diuretics that are frequently investigated?
A5: Yes, carbonic anhydrases are a well-documented off-target of some thiazide diuretics, and this interaction is thought to contribute to their vasodilatory effects.[7] Phosphodiesterases have also been investigated as potential targets for diuretics, although the evidence is less direct for thiazides. Investigating these protein families in your experimental system would be a logical starting point.
Visualizations
References
- 1. Emerging Targets of Diuretic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent applications of phosphodiesterase (PDE5) inhibition assays for detecting adulterated sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [drugcentral.org]
- 8. Therapeutic roles of thiazides and loop diuretics in blood pressure control and renal protection against chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ki Database - Wikipedia [en.wikipedia.org]
- 13. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Altizide Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and questions encountered when working to enhance the oral bioavailability of the thiazide diuretic, Altizide, in animal models.
Frequently Asked Questions (FAQs)
Question 1: Why is the oral bioavailability of this compound low in my animal studies?
Answer: The low oral bioavailability of this compound is likely attributable to its physicochemical properties, which are characteristic of a Biopharmaceutics Classification System (BCS) Class IV drug.[1][2][3][4] Like the related compound hydrochlorothiazide (B1673439) (HCTZ), this compound is expected to have both low aqueous solubility and low intestinal permeability.[2][3][4] These two factors are the primary barriers to its efficient absorption from the gastrointestinal tract into the systemic circulation.[2]
Key contributing factors include:
-
Poor Solubility: The drug does not readily dissolve in the aqueous environment of the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: Once dissolved, the drug struggles to pass through the intestinal epithelial cell layer to enter the bloodstream. This can be due to its molecular properties or because it is actively removed from the cells by efflux transporters like P-glycoprotein (P-gp).
Question 2: What are the most promising formulation strategies to enhance this compound's bioavailability?
Answer: For a BCS Class IV drug like this compound, formulation strategies should aim to address both solubility and permeability limitations simultaneously. Based on successful studies with the analogous compound HCTZ, the following approaches are highly recommended:
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, which can lead to a faster and more complete dissolution process.[2][5][6] Technologies like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can also protect the drug from degradation and facilitate transport across the intestinal mucosa.[5][7]
-
Amorphous Solid Dispersions (SD): This technique involves dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form has higher energy and is more soluble than the stable crystalline form.[8][9][10] This strategy has been shown to significantly improve the dissolution rate.[9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[1][11][12] This pre-concentrate formulation keeps the drug in a dissolved state and the small droplet size provides a large surface area for absorption. Furthermore, certain excipients used in SNEDDS, such as Cremophor EL or Tween 80, may inhibit P-gp efflux transporters, thereby improving permeability.[11][12]
Question 3: Can co-administration of other agents improve this compound absorption?
Answer: Yes, co-administration strategies can be effective. Studies with HCTZ have shown that its bioavailability can be influenced by agents that affect gastrointestinal physiology or drug transporters. For instance, garlic homogenate was found to increase the bioavailability and half-life of HCTZ in rats, potentially by inhibiting P-glycoprotein.[13] While this specific interaction would need to be verified for this compound, it highlights the principle of using P-gp inhibitors to enhance absorption. Another study demonstrated that co-administration of the carbonic anhydrase inhibitor acetazolamide (B1664987) potentiated the diuretic effect of HCTZ, suggesting a pharmacodynamic interaction that could be explored.[14]
Troubleshooting Guide
This guide addresses specific issues that may lead to unexpectedly low or variable bioavailability in your experiments.
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Very Low Cmax and AUC | Poor Dissolution: The primary rate-limiting step for a BCS Class IV drug. | 1. Confirm Amorphous State: If using solid dispersions, use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the drug is in an amorphous state.[8] 2. Reduce Particle Size: For nanoparticle formulations, ensure particle size is within the optimal range (typically < 500 nm) with a narrow polydispersity index (PDI).[2] 3. Implement Enabling Formulations: Switch from a simple suspension to a more advanced formulation like a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or a solid dispersion with a highly soluble carrier (e.g., HPMC, PVP K30).[9][12] |
| High Variability Between Animals | Inconsistent Absorption: Can be caused by food effects, variable gastric emptying, or formulation instability. | 1. Standardize Fasting: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing, as food can variably impact absorption.[15] 2. Use a Homogenous Formulation: Ensure your formulation (especially suspensions) is uniformly dispersed before dosing each animal. For SNEDDS, confirm the system forms a stable nanoemulsion upon dilution. 3. Control Dosing Volume and Technique: Use precise oral gavage techniques to ensure accurate and complete dosing. |
| Initial High Dissolution In Vitro, but Poor Bioavailability In Vivo | Permeability Limitation: The drug dissolves but cannot effectively cross the intestinal wall. This points to P-gp efflux or inherently poor membrane permeability. | 1. Incorporate Permeation Enhancers/P-gp Inhibitors: Revise your formulation to include excipients known to inhibit P-gp, such as Tween 80, Cremophor EL, or Pluronic F68.[5][11][12] 2. Investigate Co-administration: Consider co-dosing with a known P-gp inhibitor to diagnose the extent of the efflux issue. 3. Utilize Lipid-Based Systems: Formulations like SNEDDS or Nanostructured Lipid Carriers (NLCs) can facilitate lymphatic uptake, which is a pathway that can bypass first-pass metabolism in the liver.[7] |
Quantitative Data from Animal Studies (Hydrochlorothiazide as a Proxy)
The following tables summarize pharmacokinetic data from rat studies investigating various strategies to enhance the bioavailability of Hydrochlorothiazide (HCTZ).
Table 1: Pharmacokinetic Parameters of HCTZ with a Drug-Drug Solid Dispersion
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ₜ (ng·hr/mL) | Relative Bioavailability |
| Pure HCTZ | 345.12 ± 21.1 | 2.0 | 1879.4 ± 112.7 | 1.00 |
| HCTZ-Metoprolol Tartrate SD | 452.8 ± 35.6 | 1.5 | 2274.1 ± 189.5 | 1.21 |
| Data adapted from a study on drug-drug solid dispersions (SD) in rats.[8] |
Table 2: Pharmacokinetic Parameters of HCTZ in a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Relative Bioavailability |
| HCTZ Suspension | 0.98 ± 0.12 | 2.0 ± 0.0 | 5.12 ± 0.55 | 1.00 |
| Optimized HCTZ SNEDDS | 2.15 ± 0.21 | 1.0 ± 0.0 | 12.55 ± 1.15 | 2.45 |
| Data adapted from a pharmacokinetic study in Wistar rats.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for HCTZ and is a common technique for preparing solid dispersions.[9][10]
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as Hydroxypropyl Methylcellulose (HPMC E15) or Polyvinylpyrrolidone (PVP K30).
-
Ratio Selection: Prepare dispersions at various drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5) to find the optimal composition.
-
Dissolution: Dissolve the calculated amounts of this compound and the polymer carrier in a suitable common solvent, such as methanol (B129727) or a dichloromethane/methanol mixture.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using DSC and PXRD analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of different this compound formulations.
-
Animal Model: Use male Wistar rats (200-250g). House the animals in metabolic cages with free access to water.
-
Acclimatization & Fasting: Allow animals to acclimatize for at least 48 hours. Fast the animals overnight (approx. 12 hours) before drug administration.
-
Grouping: Divide rats into groups (n=4-6 per group), e.g., Control (this compound suspension), Formulation A (e.g., Solid Dispersion), Formulation B (e.g., SNEDDS).
-
Dosing: Administer the this compound formulations orally via gavage at a consistent dose (e.g., 10 mg/kg body weight).[3]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[16]
-
Plasma Separation: Centrifuge the blood samples (e.g., 8000 x g for 5 minutes) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (LC-MS/MS) detection.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulations compared to the control suspension.
Visualizations
Caption: General experimental workflow for an in vivo bioavailability study in rats.
Caption: Troubleshooting flowchart for low oral bioavailability of a BCS Class IV drug.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ul.ie [pure.ul.ie]
- 3. Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation | MDPI [mdpi.com]
- 4. Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and in vivo evaluation of an innovative "Hydrochlorothiazide-in Cyclodextrins-in Solid Lipid Nanoparticles" formulation with sustained release and enhanced oral bioavailability for potential hypertension treatment in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Development of Nanoparticles for Quick and Complete Release of Hydrochlorothiazide by Nanonization Technique | Bentham Science [eurekaselect.com]
- 7. Design, characterization and in vivo evaluation of nanostructured lipid carriers (NLC) as a new drug delivery system for hydrochlorothiazide oral administration in pediatric therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement of Hydrochlorothiazide using a Novel Drug-Drug Solid Dispersion Technology | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. primescholars.com [primescholars.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Development, characterization, and pharmacodynamic evaluation of hydrochlorothiazide loaded self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-Nanoemulsified Drug Delivery System of Hydrochlorothiazide for Increasing Dissolution Rate and Diuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
Establishing negative and positive controls for Altizide experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Altizide in experiments. It is intended for professionals in drug development, and other scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the kidney.[2][3] By blocking NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of these ions and water (diuresis). This reduction in extracellular fluid volume contributes to its antihypertensive effect.[2][4]
Q2: What are appropriate positive controls for an in vitro experiment studying this compound's effect on the Na+-Cl- cotransporter (NCC)?
For in vitro experiments, well-characterized thiazide diuretics that directly inhibit NCC are suitable positive controls. These include:
-
Hydrochlorothiazide (HCTZ): A commonly used thiazide diuretic that serves as a standard reference for NCC inhibition.[5]
-
Chlorthalidone: A thiazide-like diuretic with a long half-life, also a potent NCC inhibitor.[5]
-
Indapamide: Another thiazide-like diuretic that can be used to confirm NCC-mediated effects.[5]
These controls help to validate the experimental setup and confirm that the observed effects are due to NCC inhibition.
Q3: What are the essential negative controls to include in my this compound experiment?
Effective negative controls are crucial for ensuring the specificity of this compound's action on the Na+-Cl- cotransporter (NCC). Key negative controls include:
-
Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO, saline) and is administered to a control group to account for any effects of the solvent itself.
-
NCC Knockout/Knockdown Cells: Using cells where the NCC gene (SLC12A3) has been knocked out or its expression is silenced (e.g., via siRNA). In these cells, this compound should not produce its characteristic inhibitory effect on Na+-Cl- cotransport.
-
Pharmacological Inhibition of Other Transporters: To ensure this compound is not acting on other ion transporters, you can use specific inhibitors for them. For example, using a loop diuretic like furosemide (B1674285) to block the Na+-K+-2Cl- cotransporter (NKCC) can help differentiate the effects.[6]
-
Inactive Structural Analog: If available, an analog of this compound that is known to not inhibit NCC can be a powerful negative control to demonstrate that the observed effect is due to the specific chemical structure of this compound.
Experimental Protocols
Protocol 1: In Vitro NCC Inhibition Assay using a Cell-Based System
This protocol describes how to measure the inhibitory effect of this compound on the Na+-Cl- cotransporter (NCC) in a mammalian cell line expressing NCC (e.g., HEK293 or MDCK cells).
Methodology:
-
Cell Culture: Culture HEK293 or MDCK cells stably expressing human NCC in an appropriate medium.
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free buffer to stimulate NCC activity. Incubate for 20-30 minutes.
-
Compound Treatment: Add different concentrations of this compound (and positive/negative controls) to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Ion Flux Assay: Initiate the ion transport by adding a buffer containing a radioactive tracer (e.g., 22Na+) or a fluorescent ion indicator (e.g., for Cl-).
-
Measurement: After a short incubation period (e.g., 1-5 minutes), stop the transport by washing the cells with a cold stop buffer. Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
Data Analysis: Calculate the rate of ion transport and determine the IC50 value for this compound.
Controls:
-
Positive Control: Hydrochlorothiazide (HCTZ) at a concentration known to inhibit NCC.
-
Negative Control: Vehicle (e.g., DMSO) at the same concentration used for this compound.
Protocol 2: In Vivo Evaluation of Diuretic Effect in Rats
This protocol outlines the assessment of the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound in a rat model.[3]
Methodology:
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week.
-
Fasting: Withhold food but not water for 18 hours before the experiment.[3]
-
Hydration: Administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure a baseline urine flow.[3]
-
Grouping and Dosing:
-
Group 1 (Negative Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Positive Control): Administer a standard diuretic like Furosemide (e.g., 25 mg/kg).[7]
-
Group 3 (Test Group): Administer this compound at the desired dose.
-
-
Urine Collection: Place the rats in metabolic cages and collect urine at set intervals (e.g., 0-5 hours and 5-24 hours).[7]
-
Measurements:
-
Record the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output, and the excretion of Na+, K+, and Cl-. Compare the results of the this compound group with the negative and positive control groups.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No diuretic effect observed in vivo. | Diuretic Resistance: Prolonged exposure to diuretics can lead to compensatory mechanisms in the kidney. | Consider a drug holiday before the experiment. Ensure adequate hydration of the animals. |
| Incorrect Dosing or Administration: The dose may be too low, or the administration route may be inappropriate. | Perform a dose-response study. Ensure proper oral gavage or injection technique. | |
| Poor Drug Solubility: this compound may not be fully dissolved in the vehicle. | Check the solubility of this compound in the chosen vehicle. Consider using a different vehicle or formulation. | |
| High variability in in vitro results. | Inconsistent Cell Health: Cells may be unhealthy or at different passage numbers. | Use cells at a consistent and low passage number. Ensure proper cell culture conditions. |
| Inaccurate Pipetting: Small volumes used in 96-well plates can lead to errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge Effects in the Plate: Wells on the edge of the plate can behave differently. | Avoid using the outer wells of the plate for critical measurements. | |
| Unexpected changes in electrolyte levels (e.g., severe hypokalemia). | Off-target Effects: this compound may be affecting other ion channels or transporters at high concentrations. | Test a range of concentrations to find the optimal dose. Investigate potential off-target effects using specific inhibitors. |
| Animal Strain Differences: Different rat strains can have varying responses to diuretics. | Use a consistent and well-characterized rat strain for all experiments. |
Data Presentation
Table 1: Representative In Vivo Diuretic Activity Data
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) |
| Vehicle (Control) | - | 5.2 ± 0.8 | 0.45 ± 0.12 | 0.30 ± 0.08 |
| This compound | 10 | 12.8 ± 1.5 | 1.20 ± 0.25 | 0.45 ± 0.10 |
| Hydrochlorothiazide | 10 | 13.5 ± 1.8 | 1.35 ± 0.30 | 0.50 ± 0.12 |
*Data are representative and should be determined experimentally. Values are mean ± SD. *p < 0.05 compared to Vehicle.
Table 2: Representative In Vitro NCC Inhibition Data
| Compound | IC50 (µM) |
| This compound | 1.5 |
| Hydrochlorothiazide | 2.2 |
| Chlorthalidone | 0.8 |
*Data are representative and should be determined experimentally.
Visualizations
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
Caption: Signaling pathway of NCC regulation and this compound inhibition.
Caption: Logical relationship of negative and positive controls in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. benchchem.com [benchchem.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
Technical Support Center: Interpreting Anomalous Data in Altizide-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret anomalous data from experiments involving Altizide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unexpected Decrease in Cell Viability at Low this compound Concentrations
Question: We observed a significant decrease in cell viability in our cancer cell line (e.g., HeLa) treated with this compound at concentrations that are not expected to be cytotoxic. What could be the underlying cause, and how can we troubleshoot this?
Answer:
An unexpected decrease in cell viability with this compound treatment can stem from several factors, including off-target effects or specific sensitivities of the cell line being used. This compound, as a thiazide diuretic, primarily targets the sodium-chloride symporter in the kidneys.[1] However, off-target effects on other ion channels or cellular processes cannot be ruled out, especially in non-renal cell types.
Potential Causes and Troubleshooting Steps:
-
Ionic Imbalance: this compound's mechanism of action involves altering ion transport. This could lead to cytotoxic effects in cells sensitive to ionic disruptions.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity at the concentrations used.
-
Cell Line Specific Sensitivity: The specific cell line may have an unexpected sensitivity to this compound.
Troubleshooting Data Summary:
| Parameter | Observed Anomaly | Recommended Action |
| Cell Viability (MTT Assay) | 30% decrease with 10 µM this compound | Verify with an alternative viability assay (e.g., Trypan Blue exclusion). |
| Apoptosis (Caspase-3 Assay) | 2-fold increase in Caspase-3 activity | Investigate the apoptotic pathway. |
| Vehicle Control Viability | 5% decrease with 0.1% DMSO | Lower the final DMSO concentration. |
Experimental Protocol: Verifying Cytotoxicity with Trypan Blue Exclusion Assay
-
Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
Cell Harvesting: Gently trypsinize and collect the cells.
-
Staining: Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Logical Relationship Diagram: Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
2. This compound Induces Unexpected Changes in Gene Expression of Non-Target Pathways
Question: Our RNA-sequencing data reveals that this compound treatment upregulates genes involved in cellular stress and inflammation in our cardiomyocyte cell line, which is unexpected. How should we interpret and validate this finding?
Answer:
While this compound is a diuretic, it is plausible that it could induce off-target effects leading to cellular stress and inflammatory responses, especially in metabolically active cells like cardiomyocytes. One study noted that this compound can affect the ventricular action potential, suggesting some cardiac electrophysiological effects.[2]
Potential Causes and Validation Steps:
-
Off-Target Kinase Inhibition/Activation: Many small molecules can interact with multiple kinases, leading to unforeseen signaling pathway activation.
-
Cellular Stress Response: The observed gene expression changes may be a secondary response to a primary cellular insult caused by this compound.
-
Data Validation: It is crucial to validate the RNA-seq findings with a targeted gene expression analysis method like qPCR.
Validation Data Summary:
| Gene | RNA-seq Fold Change | qPCR Validation Fold Change |
| HSPA5 (BiP) | + 2.5 | + 2.3 |
| DDIT3 (CHOP) | + 3.1 | + 2.9 |
| IL-6 | + 4.0 | + 3.8 |
| TNF-α | + 3.5 | + 3.2 |
Experimental Protocol: Validation of Gene Expression by qPCR
-
RNA Extraction: Treat cardiomyocytes with 10 µM this compound for 24 hours and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for the genes of interest (HSPA5, DDIT3, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway Diagram: Hypothetical Off-Target Stress Response
Caption: Hypothetical off-target signaling pathway.
3. Contradictory Results Between Different Assay Formats
Question: We are screening a compound library and found that this compound shows activity in our fluorescence-based assay but not in our luminescence-based assay for the same target. What could be causing this discrepancy?
Answer:
Discrepancies between different assay formats are a common issue in drug screening. This can be due to compound interference with the assay technology rather than a true effect on the biological target.
Potential Causes and Troubleshooting:
-
Autofluorescence: this compound may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay, leading to a false positive result.
-
Quenching: The compound might be quenching the fluorescent signal.
-
Assay-Specific Interference: this compound could be interfering with a component of the detection chemistry in one of the assays.
Troubleshooting Data Summary:
| Assay Type | This compound Activity | Control Compound Activity |
| Fluorescence-Based | Positive | Positive |
| Luminescence-Based | Negative | Positive |
| Compound-Only (Fluorescence) | High Signal | Low Signal |
Experimental Protocol: Assessing Compound Autofluorescence
-
Plate Setup: In a microplate, add this compound at the screening concentration to wells containing only assay buffer (no biological target or detection reagents).
-
Control Wells: Include wells with assay buffer only (blank) and wells with a known fluorescent compound as a positive control.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Compare the fluorescence signal from the this compound-containing wells to the blank wells. A significantly higher signal indicates autofluorescence.
Experimental Workflow Diagram: Investigating Assay Interference
Caption: Workflow for investigating assay interference.
References
Technical Support Center: Refining Long-Term Administration Protocols for Altizide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the long-term administration of Altizide (B1665742). The following question-and-answer format directly addresses potential issues and provides detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thiazide diuretic that exerts its effects by inhibiting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and water (diuresis). This reduction in extracellular fluid and plasma volume contributes to its antihypertensive effect.[1]
Q2: How is the Na+/Cl- cotransporter (NCC) regulated, and how does this relate to this compound's function?
A2: The activity of the NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases. The WNK1-SPAK/OSR1 signaling pathway plays a crucial role in controlling the phosphorylation and activity of NCC.[1][2][3][4][5] WNK1 activates the kinases SPAK and OSR1, which in turn phosphorylate and activate NCC.[1][2] Thiazide diuretics like this compound bind to the NCC, locking it in an outward-facing conformation and preventing its transport cycle, thereby inhibiting its function.[2]
Q3: What are the known effects of long-term this compound administration on electrolyte balance?
A3: Long-term administration of thiazide diuretics, including this compound, can lead to several electrolyte disturbances. The most common is hypokalemia (low potassium) due to increased distal delivery of sodium and subsequent potassium secretion.[6] Other potential effects include hyponatremia (low sodium), hypercalcemia (high calcium), and hypomagnesemia (low magnesium). When used in combination with a potassium-sparing diuretic like spironolactone (B1682167), the risk of hypokalemia is reduced.[7]
Q4: Are there established dosages for this compound in preclinical animal models?
A4: Specific preclinical dose-response studies for this compound alone are not extensively published. However, studies on the combination of this compound and spironolactone in rats have used intraperitoneal injections of this compound at doses of 0.25 mg/kg and 1 mg/kg.[7] For clinical studies in humans with hypertension, a common starting dose is 15 mg of this compound in combination with 25 mg of spironolactone, taken once daily.[8]
Q5: How should this compound solutions be prepared and stored for experimental use?
Troubleshooting Guide
Issue 1: Unexpected degree of hypokalemia observed in animal models.
-
Question: We are observing a more significant drop in serum potassium than anticipated in our long-term study with this compound. How can we manage this?
-
Answer:
-
Reduce the Dose: The simplest approach is to lower the dose of this compound.
-
Co-administration with a Potassium-Sparing Diuretic: As demonstrated in clinical practice, combining this compound with a potassium-sparing diuretic like spironolactone can mitigate potassium loss.[7] In a research setting, this can be a valuable strategy to isolate the effects of this compound while maintaining electrolyte balance.
-
Potassium Supplementation: Provide potassium supplementation in the diet or drinking water. The amount of supplementation should be carefully calculated and monitored to avoid hyperkalemia.
-
Monitor Renal Function: Ensure that the animals do not have underlying renal impairment, which can exacerbate electrolyte imbalances.
-
Issue 2: Development of hyperuricemia in the animal cohort.
-
Question: Our study animals are showing elevated serum uric acid levels after several weeks of this compound administration. What is the mechanism, and how can we address this?
-
Answer:
-
Mechanism: Thiazide diuretics can increase uric acid reabsorption in the proximal tubule, leading to hyperuricemia.
-
Management: While there are no specific pharmacological interventions for hyperuricemia in animal models that would not confound the study, it is crucial to be aware of this effect. Ensure adequate hydration of the animals. If the hyperuricemia is severe and causing adverse effects, consider dose reduction.
-
Issue 3: Variability in blood pressure reduction among study animals.
-
Question: We are seeing inconsistent antihypertensive effects with long-term this compound administration. What could be the contributing factors?
-
Answer:
-
Dietary Salt Intake: The efficacy of thiazide diuretics is influenced by dietary salt intake. Ensure all animals are on a standardized diet with controlled sodium content.
-
Hydration Status: Dehydration can affect renal function and the diuretic's effectiveness. Monitor water intake and ensure it is consistent across all animals.
-
Pharmacokinetic Variability: Individual differences in drug absorption, metabolism, and excretion can lead to varied responses. If possible, perform pharmacokinetic analysis on a subset of animals to assess for variability in drug exposure.
-
Time of Dosing and Measurement: Administer the drug and measure blood pressure at the same time each day to account for circadian variations.
-
Issue 4: Signs of dehydration in study animals.
-
Question: Some animals in our high-dose this compound group are showing signs of dehydration. What are the best practices to manage this?
-
Answer:
-
Ensure Free Access to Water: This is the most critical step.
-
Monitor Body Weight: Daily monitoring of body weight is a sensitive indicator of hydration status. A rapid decrease in weight can indicate dehydration.
-
Dose Adjustment: If signs of dehydration persist despite ad libitum water access, the dose of this compound should be reduced.
-
Electrolyte Monitoring: Dehydration can be accompanied by significant electrolyte imbalances. Monitor serum electrolytes closely.
-
Quantitative Data
Table 1: Clinical Efficacy of this compound and Spironolactone Combination in Patients with Mild to Moderate Hypertension
| Treatment | Duration | Number of Patients (n) | Outcome | Percentage of Patients Achieving Outcome | Reference |
| This compound (15 mg/day) + Spironolactone (25 mg/day) | 45 days | 946 | Diastolic Blood Pressure ≤ 90 mm Hg | 72% | [8] |
| This compound (15-30 mg/day) + Spironolactone (25-50 mg/day) | 90 days | 946 | Controlled Blood Pressure | 83% | [8] |
| This compound + Spironolactone (2 tablets/day) | 45 days | 482 | 15% decrease in Systolic BP, 14% decrease in Diastolic BP | Not Applicable | [13] |
Table 2: Reported Side Effects in a 90-Day Clinical Study of this compound and Spironolactone Combination
| Side Effect | Percentage of Patients | Reference |
| Hypokalemia (requiring discontinuation) | ~0.4% (4 out of 946) | [8] |
| Elevated Serum Creatinine (requiring discontinuation) | ~0.2% (2 out of 946) | [8] |
| Increased Serum Uric Acid Levels | 5.5% | [8] |
| Overall Adverse Effects | 5% | [8] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: House rats in metabolic cages for 3 days prior to the experiment for adaptation.
-
Fasting: Withhold food but not water for 18 hours before the experiment.
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) by oral gavage to all animals to ensure a baseline urine flow.
-
Grouping (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Hydrochlorothiazide (B1673439), 10 mg/kg).
-
Test groups (this compound at various doses, e.g., 1, 5, 10 mg/kg).
-
-
Drug Administration: Administer the compounds orally.
-
Urine Collection: Collect urine at 0-4h, 4-8h, and 8-24h post-administration.
-
Measurements:
-
Measure total urine volume for each collection period.
-
Analyze urine for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate total urine output and electrolyte excretion. Compare test groups to the vehicle control using ANOVA.
Protocol 2: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male SHRs (16-20 weeks old) with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
Acclimatization: Acclimatize rats to the blood pressure measurement procedure (e.g., tail-cuff method) for one week.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
-
Grouping (n=8-10 per group):
-
Vehicle control.
-
Positive control (e.g., Captopril, 30 mg/kg/day).
-
Test groups (this compound at various doses).
-
-
Drug Administration: Administer the compounds daily by oral gavage for a specified period (e.g., 4 weeks).
-
Blood Pressure Measurement: Measure SBP, DBP, and HR weekly at the same time of day.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Compare the effects of the test compound with the vehicle control using repeated measures ANOVA.
Mandatory Visualizations
Caption: Mechanism of this compound action on the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.
Caption: Experimental workflows for evaluating the diuretic and antihypertensive effects of this compound.
Caption: Troubleshooting logic for common issues in long-term this compound administration studies.
References
- 1. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Physicochemical Stability of Liquid Oral Dosage Forms Free of Potentially Harmful Excipient Designed for Pediatric Patients | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of extemporaneous oral liquid in the hospital pharmacy [ouci.dntb.gov.ua]
- 13. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing batch-to-batch variability of Altizide for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altizide. The information herein is intended to help manage batch-to-batch variability and ensure consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thiazide diuretic used in the management of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) in the distal convoluted tubule of the nephron.[1][2] By blocking the reabsorption of sodium and chloride ions, this compound increases their excretion, along with water, leading to a diuretic effect.[1]
Q2: What are the main causes of batch-to-batch variability with this compound?
A2: The primary causes of batch-to-batch variability in this compound are related to its chemical stability and the presence of impurities. This compound is known to be unstable in aqueous solutions and can degrade under various conditions, including exposure to certain pH levels, temperatures, and UV light.[3][4][5] This degradation can lead to the formation of related substances that may have different activities or interfere with experimental assays. Additionally, impurities from the manufacturing process can also contribute to variability between batches.
Q3: How should I properly store and handle this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles. The stability of this compound is pH-dependent, with greater stability at a lower pH.[3][5] Therefore, the pH of the solvent and experimental buffers should be carefully considered.
Q4: What are the known impurities and degradation products of this compound?
A4: A common degradation product of this compound and other chlorinated thiazides is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACB), which is formed through hydrolysis.[3] Other potential impurities can arise from the synthetic process. It is crucial to have a certificate of analysis for each batch that details the levels of known impurities.
Troubleshooting Guides
Issue 1: Inconsistent Diuretic Effect in Animal Studies
| Possible Cause | Recommendation |
| Degradation of this compound in dosing solution | Prepare dosing solutions fresh before each experiment. Protect the solution from light and maintain a consistent, appropriate pH. |
| Incorrect dosage administration | Ensure accurate and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). Verify dose calculations and the concentration of the dosing solution. |
| Variability in animal hydration state | Administer a saline load to all animals before the experiment to ensure a consistent baseline urine flow.[5] |
| Dietary variations | Use a standardized diet for all study animals for a period before and during the experiment to minimize variations in electrolyte intake. |
| Fecal contamination of urine samples | Use metabolic cages designed for the separation of urine and feces to prevent contamination that can alter electrolyte readings. |
Issue 2: High Variability in In Vitro NCC Inhibition Assays
| Possible Cause | Recommendation |
| This compound degradation in assay buffer | Prepare this compound dilutions fresh from a stock solution immediately before use. Ensure the pH of the assay buffer is compatible with this compound stability. |
| Inconsistent cell health or density | Maintain consistent cell culture conditions, including passage number and seeding density. Regularly check cell viability. |
| Variability in assay incubation times | Use a precise timer for all incubation steps and ensure consistency across all plates and experiments. |
| Presence of interfering impurities in the this compound batch | Analyze the purity of the this compound batch using a validated HPLC method. If significant impurities are detected, consider using a different batch with higher purity. |
| Assay sensitivity to solvent | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or transporter activity. |
Data Presentation
Table 1: Representative Certificate of Analysis for this compound
Note: This is a representative example. Specifications may vary between suppliers.
| Test | Specification | Result |
| Appearance | White to off-white crystalline powder | Conforms |
| Identification (IR) | Conforms to reference standard | Conforms |
| Assay (HPLC) | 98.0% - 102.0% | 99.5% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residue on Ignition | ≤ 0.1% | 0.05% |
| Heavy Metals | ≤ 20 ppm | < 10 ppm |
| Related Substances (HPLC) | ||
| 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) | ≤ 0.15% | 0.08% |
| Any other individual impurity | ≤ 0.10% | < 0.05% |
| Total Impurities | ≤ 0.5% | 0.2% |
Table 2: Stability of this compound under Stress Conditions
This table summarizes qualitative degradation behavior based on available literature. Quantitative values can vary based on specific experimental conditions.
| Stress Condition | Observation | Primary Degradation Product |
| Acidic Hydrolysis (e.g., pH 5.2) | Degradation is observed, especially at elevated temperatures (40-60°C).[3] | 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[3] |
| Alkaline Hydrolysis (e.g., pH 9.2) | Rapid degradation, particularly at higher temperatures.[3] | 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[3] |
| Neutral Hydrolysis (e.g., pH 7.0) | This compound is unstable and degrades completely at all tested temperatures (20-60°C).[3] | 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB)[3] |
| Oxidative (e.g., H₂O₂) | Potential for degradation. | Oxidized derivatives |
| Photolytic (UV light) | Photodegradation to chlorothiazide (B1668834) has been reported.[4][5] | Chlorothiazide |
| Thermal (Dry Heat) | Degradation is temperature-dependent. | Varies |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
Objective: To determine the purity of an this compound batch and quantify any related substances.
Materials:
-
This compound sample
-
Reference standards for this compound and known impurities (e.g., ACB)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphoric acid
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and impurity standards in a suitable diluent (e.g., methanol or mobile phase) to known concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound batch sample in the same diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the assay of this compound and the percentage of impurities in the sample by comparing the peak areas to those of the reference standards.
Protocol 2: In Vivo Assessment of Diuretic Activity in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of an this compound batch.
Materials:
-
This compound sample
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Wistar rats (200-250 g)
-
Metabolic cages
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment for adaptation.
-
Fasting: Withhold food but not water for 18 hours before the experiment.
-
Hydration: Administer a saline load (25 mL/kg, oral gavage) to all animals to ensure a consistent baseline urine flow.[5]
-
Dosing: Divide animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, and 10 mg/kg, administered orally)
-
-
Urine Collection: Collect urine at set intervals (e.g., 0-4h, 4-8h, 8-24h) after administration.
-
Measurements:
-
Record the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.
-
-
Data Analysis: Calculate the total urine output, Na+ excretion, and K+ excretion. Compare the results from the this compound-treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the distal convoluted tubule cell.
Experimental Workflow for Quality Control
Caption: General workflow for the quality control of an this compound batch.
Troubleshooting Logic for Inconsistent Results
References
Validation & Comparative
Validating Altizide's Inhibitory Potency on the Na-Cl Cotransporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Altizide and other thiazide diuretics in their inhibition of the Na-Cl cotransporter (NCC), a key protein in renal salt reabsorption and a primary target for antihypertensive drugs.[1][2][3] This document outlines the mechanism of action, presents comparative inhibitory data, details experimental protocols for validation, and illustrates the regulatory signaling pathway and experimental workflow.
Mechanism of Action: Thiazide-Mediated NCC Inhibition
Thiazide and thiazide-like diuretics, including this compound, exert their therapeutic effect by directly inhibiting the Na-Cl cotransporter (NCC) located in the apical membrane of the distal convoluted tubule in the kidney.[4] Recent cryo-electron microscopy studies have revealed that these diuretics bind to a site on the NCC that overlaps with the chloride (Cl⁻) binding site.[1] This binding event locks the cotransporter in an outward-facing conformation, preventing its conformational change to an inward-facing state and thereby blocking the translocation of sodium (Na⁺) and Cl⁻ ions from the tubular fluid into the renal epithelial cells.[1] This inhibition of ion reabsorption leads to increased excretion of salt and water, resulting in a diuretic and antihypertensive effect.
Comparative Inhibitory Potency of Thiazide Diuretics
A study on the rat Na-Cl cotransporter established the following qualitative potency profile[4][5]:
Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone
Quantitative data from various studies, although not always directly comparable due to differing experimental conditions, further elucidates the inhibitory concentrations of these compounds.
| Diuretic | IC50 (µM) | Species | Expression System | Reference |
| Polythiazide | 0.3 | Rat | Xenopus laevis oocytes | [5] |
| Metolazone | 0.43 | Human | MDCKI cells | |
| Bendroflumethiazide | Not specified | - | - | - |
| Trichlormethiazide | Not specified | - | - | - |
| Chlorthalidone | Not specified | - | - | - |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols for Validating NCC Inhibition
To determine the IC50 of a test compound like this compound and compare its specificity to other diuretics, robust and reproducible experimental workflows are essential. The following are two common and well-established assays used to measure the inhibition of NCC activity.
Radiolabeled 22Na⁺ Uptake Assay in HEK293 Cells
This is a classic functional assay that directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Transiently or stably transfect the cells with a plasmid encoding the human Na-Cl cotransporter (hNCC).
-
Seed the transfected cells in 24-well plates and grow to confluence.
b. Assay Procedure:
-
Wash the cells twice with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes in the same buffer containing varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Initiate ion uptake by replacing the pre-incubation buffer with an uptake buffer containing 22Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL 22Na⁺) and the corresponding concentration of the test compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactive counts.
c. Data Analysis:
-
Calculate the rate of 22Na⁺ uptake (e.g., in nmol/mg protein/min).
-
Plot the uptake rate against the concentration of the test compound.
-
Determine the IC50 value (the concentration that inhibits 50% of NCC activity) by fitting the data to a dose-response curve.
Fluorescence-Based Ion Influx Assay
This method utilizes a chloride-sensitive fluorescent indicator to measure NCC activity, offering a non-radioactive alternative.
a. Cell Culture and Transfection:
-
Co-transfect HEK293 cells with a plasmid for hNCC and a plasmid for a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).[2]
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
b. Assay Procedure:
-
Replace the culture medium with a low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4) and incubate for 10-15 minutes to activate NCC.[2]
-
Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).[2]
-
Add a high-chloride assay buffer (e.g., 140 mM NaCl, 20 mM HEPES, pH 7.4) containing the test compound at various concentrations or a vehicle control to initiate Cl⁻ influx.[2]
-
Monitor the quenching of the YFP fluorescence over time, which is proportional to the Cl⁻ influx.
c. Data Analysis:
-
Calculate the initial rate of Cl⁻ transport from the slope of the fluorescence intensity change within the first 30 seconds.[2]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Altizide Compared to Other Thiazide Diuretics: A Comparative Analysis
A comprehensive review of the available clinical data on the antihypertensive effects of altizide (B1665742) in comparison to other widely prescribed thiazide and thiazide-like diuretics, including hydrochlorothiazide (B1673439) and chlorthalidone (B1668885). This guide is intended for researchers, scientists, and drug development professionals.
While hydrochlorothiazide and chlorthalidone have been extensively studied and are mainstays in the treatment of hypertension, clinical data directly comparing the efficacy of this compound as a monotherapy is limited. The majority of available research on this compound involves its use in combination with the potassium-sparing diuretic, spironolactone (B1682167). This guide synthesizes the available evidence to provide a comparative overview.
Comparative Efficacy in Blood Pressure Reduction
Thiazide and thiazide-like diuretics exert their antihypertensive effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion and subsequently reduced blood volume.[1]
A meta-analysis of twelve clinical trials demonstrated that thiazide-like diuretics, such as chlorthalidone and indapamide, resulted in a more significant reduction in both systolic and diastolic blood pressure compared to thiazide-type diuretics like hydrochlorothiazide.[2][3] Specifically, the analysis showed a mean reduction of -5.59 mmHg in systolic blood pressure and -1.98 mmHg in diastolic blood pressure favoring the thiazide-like diuretics.[2][3]
Clinical studies on this compound have primarily evaluated it in a fixed-dose combination with spironolactone. In a multicenter study involving 919 hypertensive patients, treatment with a combination of this compound and spironolactone for 45 days resulted in a mean reduction of 15% in systolic and 14% in diastolic blood pressure from baseline.[4] Another large-scale study with 946 patients with mild to moderate hypertension showed that a combination of 15 mg this compound and 25 mg spironolactone daily normalized blood pressure in 72% of patients after 45 days, and in 83% of patients by the end of the 90-day study.[5]
| Diuretic | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Population |
| This compound/Spironolactone | 15mg/25mg daily | 15% from baseline | 14% from baseline | 780 hypertensive patients[4] |
| Hydrochlorothiazide | 12.5-50 mg/day | -7.4 | Not specified | Ambulatory blood pressure monitoring studies[6] |
| Chlorthalidone | 25 mg/day | -12.4 | Not specified | Ambulatory blood pressure monitoring studies[6] |
| Thiazide-like Diuretics (Indapamide or Chlorthalidone) | Not specified | -5.59 (compared to HCTZ) | -1.98 (compared to HCTZ) | Meta-analysis of 12 trials[2][3] |
Note: The data for this compound is from studies where it was used in combination with spironolactone, which also has antihypertensive effects. Direct comparative data for this compound monotherapy is not available.
Profile of Adverse Effects
A significant concern with thiazide diuretic therapy is the potential for electrolyte disturbances, particularly hypokalemia (low potassium levels).[7]
In the study of the this compound/spironolactone combination, the rate of adverse effects was reported as low (5%), with a few cases of gastrointestinal disturbances and orthostatic hypotension.[4][5] The inclusion of a potassium-sparing diuretic like spironolactone is intended to mitigate the potassium-lowering effects of the thiazide component.[1]
Comparatively, chlorthalidone has been associated with a higher risk of hypokalemia than hydrochlorothiazide.[6] One study reported a three-fold higher risk of hypokalemia with chlorthalidone compared to hydrochlorothiazide.[6] However, a meta-analysis did not find a statistically significant difference in the incidence of hypokalemia between thiazide-like and thiazide-type diuretics.[2][3]
| Adverse Effect | This compound/Spironolactone | Hydrochlorothiazide | Chlorthalidone |
| Hypokalemia | Low incidence due to spironolactone component | Dose-related risk | Higher risk compared to HCTZ[6] |
| Gastrointestinal Disturbances | Reported in a few cases[4] | Possible | Possible |
| Orthostatic Hypotension | Reported in a few cases[4] | Possible | Possible |
| Hyperuricemia | Increased in 5.5% of patients[5] | Known side effect | Known side effect |
| Hyperglycemia | Not specified in reviewed studies | Can impair glucose tolerance[7] | Can impair glucose tolerance[7] |
Experimental Protocols
Detailed methodologies from the cited studies are crucial for interpretation of the results. Below is a generalized experimental protocol for a clinical trial evaluating the efficacy of antihypertensive drugs.
Objective: To compare the antihypertensive efficacy and safety of different thiazide diuretics.
Study Design: A randomized, double-blind, parallel-group study.
Participant Population: Adult patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 90 and 120 mm Hg).[5]
Exclusion Criteria: Secondary hypertension, severe renal impairment, history of hypersensitivity to thiazides, and other significant comorbidities that could interfere with the study outcomes.
Intervention:
-
Washout Phase: A 4-week period where all previous antihypertensive medications are discontinued.[8]
-
Treatment Phase: Patients are randomly assigned to receive one of the study drugs (e.g., this compound, hydrochlorothiazide, or chlorthalidone) at a specified dose and frequency for a predetermined duration (e.g., 8-12 weeks).
Data Collection and Measurements:
-
Blood Pressure: Measured at baseline and at regular intervals throughout the study using standardized methods (e.g., automated device, ambulatory blood pressure monitoring).[9]
-
Safety Monitoring: Regular monitoring of serum electrolytes (especially potassium), creatinine, and uric acid.[5]
-
Adverse Events: Recording of all patient-reported and investigator-observed adverse events.
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in blood pressure and the incidence of adverse effects between the treatment groups.
Visualizing Mechanisms and Workflows
To better understand the underlying pharmacology and experimental design, the following diagrams are provided.
Caption: Mechanism of action of thiazide diuretics on the distal convoluted tubule.
Caption: Generalized experimental workflow for a comparative antihypertensive clinical trial.
Conclusion
The available evidence strongly supports the efficacy of thiazide and thiazide-like diuretics in the management of hypertension. Chlorthalidone may offer superior blood pressure reduction compared to hydrochlorothiazide, although this can be associated with a higher risk of hypokalemia.[6][10]
Data on this compound as a standalone therapy is insufficient to draw direct comparisons with other thiazides. The studies on its combination with spironolactone demonstrate a significant antihypertensive effect with a favorable safety profile, particularly concerning potassium levels.[4][5] However, the precise contribution of this compound to the observed effects cannot be determined from these combination studies.
For the research and drug development community, this highlights a gap in the current understanding of thiazide diuretics. Further research, including head-to-head clinical trials of this compound monotherapy against other commonly used thiazides, is warranted to fully characterize its efficacy and safety profile and to determine its place in the therapeutic arsenal (B13267) for hypertension.
References
- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficacy and tolerability of enalapril compared to this compound combined with spironolactone in patients with moderate arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. All Thiazide‐Like Diuretics Are Not Chlorthalidone: Putting the ACCOMPLISH Study Into Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Examining the Reproducibility of Altizide's Mechanism of Action: A Comparative Guide
Altizide, a thiazide diuretic, is primarily understood to exert its therapeutic effect by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.[1] This fundamental mechanism is widely accepted and has been the basis for the clinical use of thiazide diuretics for over half a century.[1]
Recent advancements in structural biology have provided a granular view of this interaction, significantly enhancing the reproducibility and understanding of how thiazide-like diuretics function at a molecular level. A 2023 study published in Nature Communications detailed the cryogenic electron microscopy (cryo-EM) structures of the human NCC in complex with two other widely used thiazide-like diuretics, chlorthalidone (B1668885) and indapamide.[2] This research offers a precise blueprint of the binding sites and the conformational changes the transporter undergoes upon drug binding, providing a solid foundation for the reproducible mechanism of this class of drugs.
While this compound itself was not the specific subject of this high-resolution structural study, its classification as a thiazide diuretic suggests it shares this fundamental mechanism of NCC inhibition. The reproducibility of the broader class's mechanism is further supported by the consistent clinical outcomes observed across different thiazide and thiazide-like diuretics.
Comparative Analysis of Thiazide and Thiazide-Like Diuretics
Although sharing a primary mechanism, different thiazide and thiazide-like diuretics exhibit variations in their pharmacokinetic profiles and potentially in their clinical efficacy and side effects. A meta-analysis comparing thiazide-like diuretics (chlorthalidone and indapamide) with thiazide-type diuretics (hydrochlorothiazide) suggested that the former may offer a greater reduction in systolic and diastolic blood pressure without a significantly increased risk of common side effects like hypokalemia or hyponatremia.[3]
Table 1: Comparative Blood Pressure Reduction by Thiazide-Like vs. Thiazide-Type Diuretics
| Diuretic Class | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) |
| Thiazide-Like (Indapamide or Chlorthalidone) | -5.59 | -1.98 |
| Thiazide-Type (Hydrochlorothiazide) | Reference | Reference |
Data from a meta-analysis of 10 trials involving 1307 patients.[3]
Table 2: Comparative Incidence of Side Effects
| Side Effect | Thiazide-Like vs. Thiazide-Type (Risk Ratio) | Statistical Significance (p-value) |
| Hypokalemia | 1.58 | 0.19 |
| Hyponatremia | -0.14 | 0.54 |
Data from the same meta-analysis, indicating no statistically significant difference in the incidence of these side effects between the two groups.[3]
The long-term antihypertensive effect of thiazide diuretics is also thought to involve a reduction in total peripheral vascular resistance, a mechanism that is less well understood and subject to more ongoing research.[1][4] The reproducibility of this aspect of their action is less established than the primary diuretic effect.
Experimental Protocols
Cryogenic Electron Microscopy (Cryo-EM) of the Human Na-Cl Cotransporter (NCC)
The following is a summarized methodology based on the study by Wu et al. (2023), which provides a reproducible protocol for determining the structure of NCC in complex with thiazide-like diuretics:
-
Protein Expression and Purification: Human NCC is expressed in HEK293 cells. The protein is then solubilized from the cell membranes using detergents and purified using affinity chromatography.
-
Complex Formation: The purified NCC is incubated with a high concentration of the thiazide-like diuretic (e.g., chlorthalidone or indapamide) to ensure binding.
-
Cryo-EM Grid Preparation: The protein-drug complex is applied to cryo-EM grids, which are then rapidly frozen in liquid ethane (B1197151) to create a vitrified ice layer.
-
Data Acquisition: The frozen grids are imaged using a high-resolution transmission electron microscope equipped with a direct electron detector. Thousands of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction: The collected images are processed to identify individual protein particles. These particles are then aligned and averaged to generate a high-resolution three-dimensional map of the NCC-drug complex.
-
Model Building and Refinement: An atomic model of the NCC and the bound drug is built into the cryo-EM density map and refined to fit the data accurately.[2]
Visualizing the Mechanism and Workflow
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the structure of NCC with a bound diuretic.
References
- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Altizide: A Comparative Analysis Against Novel Diuretic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Altizide, a thiazide diuretic, against emerging classes of diuretic compounds. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data to facilitate informed research and development decisions.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and novel diuretic agents. Given the limited direct head-to-head clinical trial data, this comparison leverages hydrochlorothiazide (B1673439) as a common comparator to provide a substantive, albeit indirect, assessment.
Table 1: Diuretic and Natriuretic Efficacy
| Compound Class | Representative Compound(s) | Diuretic Efficacy (Urine Volume Increase) | Natriuretic Efficacy (Urinary Na+ Excretion Increase) | Onset of Action | Duration of Action |
| Thiazide Diuretic | This compound | Moderate | Moderate | 1-2 hours | 12-24 hours |
| Hydrochlorothiazide | Moderate | Moderate | ~2 hours | 6-12 hours | |
| SGLT2 Inhibitors | Dapagliflozin, Empagliflozin | Mild to Moderate | Mild | Rapid | 24 hours |
| ROMK Inhibitors | MK-7145 | Robust | Robust | Rapid | N/A |
| Urea Transporter (UT) Inhibitors | PU-48 | Significant | Minimal (Salt-sparing) | Rapid | Reversible within hours |
| WNK-SPAK Pathway Inhibitors | WNK463 | N/A (Focus on BP reduction) | N/A (Reduces NaCl reabsorption) | N/A | N/A |
Table 2: Effects on Blood Pressure and Serum Electrolytes
| Compound Class | Blood Pressure Reduction | Serum Potassium (K+) | Serum Sodium (Na+) | Serum Uric Acid |
| Thiazide Diuretic (this compound) | Significant | ↓ (Hypokalemia risk) | ↓ (Hyponatremia risk) | ↑ (Hyperuricemia risk) |
| SGLT2 Inhibitors | Moderate | Neutral to slight ↓ | Neutral to slight ↓ | ↓ |
| ROMK Inhibitors | Significant | Neutral (Potassium-sparing) | ↓ | N/A |
| Urea Transporter (UT) Inhibitors | N/A (Primarily aquaretic) | Neutral | Neutral | N/A |
| WNK-SPAK Pathway Inhibitors | Significant | Potential for Hyperkalemia (depending on target) | ↓ | N/A |
Experimental Protocols
In Vivo Diuretic Activity Assessment in Rodents (Modified Lipschitz Test)
This protocol is a standard method for evaluating the diuretic, natriuretic, and saluretic activity of a test compound in rats.
1. Animal Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (150-250g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Withhold food and water for 18 hours before the experiment to ensure uniform hydration status and gastrointestinal emptiness.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).
-
Standard Group: Receives a known diuretic, such as hydrochlorothiazide (e.g., 10 mg/kg) or furosemide (B1674285) (e.g., 20 mg/kg), for comparison.
-
Test Groups: Receive the test compound (e.g., this compound or a novel diuretic) at various dose levels.
3. Procedure:
-
Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces.
-
Administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) orally to all animals to promote diuresis.
-
Collect urine at predetermined intervals, typically over 5 and 24 hours.
4. Sample Analysis:
-
Urine Volume: Measure the total volume of urine collected for each animal.
-
Electrolyte Concentration: Determine the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.
-
Blood Pressure (Optional): In separate studies, measure blood pressure using tail-cuff plethysmography or telemetry implants before and after compound administration.
5. Data Analysis:
-
Diuretic Action: Calculate as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Saluretic Index: Calculate the sum of Na+ and Cl- excretion for each group.
-
Natriuretic Index: Calculate the ratio of Na+ to K+ excretion to assess potassium-sparing effects.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the results between the test, standard, and control groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Diuretic Classes
Synergistic Antihypertensive Effects of Altizide in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic interactions of Altizide (B1665742) with other classes of antihypertensive agents. This compound, a thiazide-like diuretic, is a cornerstone in the management of hypertension, and its efficacy is often enhanced when used in combination with other drugs. This document summarizes key experimental data, details the methodologies of cited studies, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of these synergistic relationships.
Executive Summary
Combination therapy is a prevalent strategy in the management of hypertension to achieve target blood pressure levels and minimize dose-related side effects. This compound, through its diuretic and natriuretic effects, complements the mechanisms of other antihypertensive drug classes, leading to enhanced blood pressure reduction. This guide examines the synergistic effects of this compound when combined with:
-
Potassium-Sparing Diuretics (Spironolactone)
-
Angiotensin-Converting Enzyme (ACE) Inhibitors (Enalapril)
-
Beta-Blockers (Acebutolol)
-
Other Antihypertensives (Clonidine, Alpha-methyldopa)
The evidence presented is derived from clinical trials and pharmacological studies, with a focus on quantitative data and experimental protocols.
Comparative Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data on blood pressure reduction from various clinical studies investigating this compound in combination with other antihypertensive agents.
Table 1: this compound in Combination with Spironolactone (B1682167)
| Study/Reference | Patient Population | Treatment Arms | Duration | Key Findings (Blood Pressure Reduction) | Reported Adverse Events |
| Multicenter Study (1990)[1] | 482 patients with hypertension | This compound + Spironolactone (2 tablets/day) | 45 days | Systolic: ↓15%, Diastolic: ↓14% | Gastrointestinal disturbances, orthostatic hypotension[1] |
| Nonrandomized Multicenter Study (1990)[2] | 946 patients with mild to moderate hypertension | This compound (15mg) + Spironolactone (25mg) daily | 90 days | 83% of patients achieved blood pressure control (Diastolic BP ≤ 90 mm Hg) | Hypokalemia (in 4 patients), elevated serum creatinine (B1669602) (in 2 patients), increased serum uric acid (in 5.5% of patients). Overall low adverse effect rate (5%)[2] |
Table 2: this compound Combinations with Other Antihypertensives
| Study/Reference | Patient Population | Treatment Arms | Duration | Key Findings (Blood Pressure Reduction) | Reported Adverse Events |
| Multicenter Study (1990)[1] | 298 patients with hypertension | This compound + Spironolactone + Beta-blocker/Alpha-methyldopa/Clonidine | 45 days | With Clonidine: Systolic: ↓16.6%, Diastolic: ↓18% | Gastrointestinal disturbances, orthostatic hypotension[1] |
| Randomized, Double-Blind Study (1990)[3] | 186 patients with moderate essential hypertension | This compound + Spironolactone vs. Enalapril (B1671234) | 8 weeks | Both groups showed significant BP decrease. This compound/Spironolactone was more effective in patients >50 years old. | No clinically significant changes in laboratory values were reported for either group. |
| Double-Blind Study (1988)[4] | 20 patients with moderate essential hypertension | This compound (15mg) + Spironolactone (25mg) vs. Enalapril (20mg) | 4 months | Both treatments showed a significant drop in systolic pressure. Enalapril was more efficacious in reducing diastolic pressure (17% vs. 12% reduction). | Few side effects were noted, and none necessitated withdrawal from the study. |
| Multicenter Study (1990)[5] | 25 patients uncontrolled on this compound + Spironolactone | Addition of Enalapril (starting at 5mg) or Acebutolol | Not Specified | Both Enalapril and Acebutolol were about equally effective in reducing blood pressure. | Low incidence of hypotension. |
Experimental Protocols and Methodologies
A transparent understanding of the experimental design is crucial for interpreting the clinical data. Below are the detailed methodologies for the key studies cited.
Study 1: Multicenter Study of this compound and Spironolactone with Other Antihypertensives (1990)
-
Objective: To evaluate the efficacy of a fixed combination of this compound and Spironolactone (Aldactazine), alone and with other antihypertensives.
-
Study Design: A multicenter study involving 919 hypertensive patients, with 780 being evaluated.
-
Patient Population: Patients with hypertension.
-
Treatment Protocol:
-
Group 1 (n=482): Received two tablets of Aldactazine (this compound + Spironolactone) per day.
-
Group 2 (n=298): Received one or two tablets of Aldactazine per day plus a conventional antihypertensive agent (beta-blocker, alpha-methyldopa, or clonidine).
-
-
Data Collection: Blood pressure was measured at baseline and after 45 days of treatment. Adverse effects were also recorded.
-
Statistical Analysis: Percentage decrease in mean systolic and diastolic blood pressure from baseline was calculated.
Study 2: Randomized, Double-Blind Comparison with Enalapril (1990)
-
Objective: To compare the safety and antihypertensive effectiveness of a fixed-dose combination of Spironolactone and this compound with Enalapril.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: 186 patients with moderate essential hypertension. A 4-week washout phase preceded the treatment period.
-
Treatment Protocol: Patients were randomized to receive either the Spironolactone/Altizide combination or Enalapril for 8 weeks.
-
Data Collection: Supine diastolic blood pressure was a key endpoint. Laboratory values were monitored.
-
Statistical Analysis: The study compared the extent of blood pressure decrease between the two treatment groups and analyzed efficacy based on age.
Study 3: Double-Blind Comparison of this compound/Spironolactone with Enalapril (1988)
-
Objective: To compare the efficacy and safety of Enalapril with a combination of this compound and Spironolactone.
-
Study Design: A four-month, double-blind study with two parallel groups.
-
Patient Population: 20 patients with moderate essential hypertension (mean age 54). All patients had a 15-day placebo run-in period.
-
Treatment Protocol:
-
Group 1 (n=10): Received 20 mg of Enalapril per day.
-
Group 2 (n=10): Received a tablet containing 15 mg of this compound and 25 mg of Spironolactone.
-
-
Data Collection: Blood pressure was measured every five minutes for 30 minutes using an automatic apparatus at baseline and at one, two, and three months after treatment initiation. Pulse rate and side effects were also monitored.
-
Statistical Analysis: The study compared the change in systolic and diastolic blood pressure between the two groups, with statistical significance set at p < 0.05.
Signaling Pathways and Mechanisms of Synergistic Action
The enhanced antihypertensive effect of this compound in combination therapies stems from the complementary actions on different physiological pathways that regulate blood pressure.
This compound and the Renin-Angiotensin-Aldosterone System (RAAS)
This compound, as a thiazide-like diuretic, inhibits the Na-Cl cotransporter in the distal convoluted tubule of the kidney. This leads to increased sodium and water excretion, which in turn reduces blood volume and cardiac output. However, this diuretic-induced volume depletion can lead to a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS), which can counteract the blood pressure-lowering effect.
This is where the synergy with RAAS inhibitors comes into play.
-
ACE Inhibitors (e.g., Enalapril): Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this step, ACE inhibitors prevent the compensatory vasoconstriction and aldosterone (B195564) release that would otherwise be triggered by the diuretic.
-
Angiotensin II Receptor Blockers (ARBs): Directly block the action of angiotensin II at the AT1 receptor, preventing its vasoconstrictive and aldosterone-stimulating effects.
The combination of this compound with an ACE inhibitor or an ARB thus provides a dual mechanism of action: volume reduction by the diuretic and blockade of the compensatory RAAS activation by the RAAS inhibitor.[6]
This compound and Potassium-Sparing Diuretics (Spironolactone)
A common side effect of thiazide diuretics like this compound is hypokalemia (low potassium levels) due to increased potassium excretion. Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, counteracts this effect. It acts on the distal renal tubules and collecting ducts to inhibit sodium reabsorption and potassium excretion. The combination of this compound and Spironolactone thus offers a dual benefit: enhanced diuresis and blood pressure reduction, while maintaining potassium balance.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a clinical trial investigating the synergistic effects of antihypertensive combination therapies.
Conclusion
The synergistic interaction of this compound with other antihypertensive agents, particularly those that modulate the Renin-Angiotensin-Aldosterone System and potassium balance, provides a robust and effective strategy for the management of hypertension. The combination of this compound with ACE inhibitors, ARBs, and potassium-sparing diuretics like Spironolactone demonstrates superior blood pressure control compared to monotherapy. The detailed experimental data and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals in the field of cardiovascular pharmacology. Further research into the long-term cardiovascular outcomes of these combination therapies is warranted to continue optimizing treatment strategies for hypertensive patients.
References
- 1. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy and tolerability of enalapril compared to this compound combined with spironolactone in patients with moderate arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone and this compound used in combination with enalapril: twenty-four-hour ambulatory recording of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of two beta-blocker-diuretic combinations in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Affinity of Altizide and Alternatives to the Sodium-Chloride Cotransporter (NCC)
A Comparative Guide for Researchers
The NCC, encoded by the SLC12A3 gene, is a crucial ion transporter located in the apical membrane of the distal convoluted tubule in the kidney. It is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By inhibiting the NCC, thiazide diuretics increase the excretion of sodium and chloride, leading to a diuretic effect and a subsequent reduction in blood pressure.
Comparative Binding Affinity of Thiazide Diuretics to the NCC
The potency of various thiazide and thiazide-like diuretics is typically quantified by their half-maximal inhibitory concentration (IC50), where a lower IC50 value indicates a higher potency. The following table compiles available IC50 data for several commonly used diuretics that target the NCC. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as the species of NCC (e.g., human vs. rat) and the specific assay used.
| Diuretic | Drug Class | IC50 for NCC (µM) | Reference Species |
| Polythiazide | Thiazide-type | ~0.038 | Rat |
| Metolazone | Thiazide-like | Estimated ~0.05 | Rat |
| Bendroflumethiazide | Thiazide-type | Estimated ~0.1 | Rat |
| Trichlormethiazide | Thiazide-type | Estimated ~0.4 | Rat |
| Chlorthalidone | Thiazide-like | ~1.0 | Rat |
| Hydrochlorothiazide | Thiazide-type | Not specified | Human |
| Indapamide | Thiazide-like | Not specified | Human |
Note: The IC50 values for Metolazone, Bendroflumethiazide, and Trichlormethiazide are estimated based on their relative potency to Polythiazide as reported in studies on the rat NCC. Specific IC50 values for Hydrochlorothiazide and Indapamide on the human NCC are not consistently reported in the surveyed literature, though they are confirmed inhibitors.
Signaling Pathway of NCC Inhibition
Thiazide diuretics directly bind to the NCC, inhibiting its function. This leads to a cascade of physiological effects resulting in diuresis and a decrease in blood pressure.
Experimental Protocols
To determine the binding affinity of a compound like this compound to the NCC, several robust experimental methods can be employed. Below are detailed protocols for commonly used assays.
Radiolabeled Iodide (¹²⁵I⁻) Uptake Assay
This functional assay measures the inhibition of NCC transport activity using a radioactive substrate.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.
-
Transfect the cells with a vector encoding the human NCC protein.
-
Select and expand a stable cell line that consistently expresses the NCC.
-
Seed the stable NCC-expressing HEK293 cells in 24-well plates and grow to confluence.
b. Assay Procedure:
-
Wash the cells twice with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes in the same buffer containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Initiate ion uptake by replacing the pre-incubation buffer with an uptake buffer containing ¹²⁵I⁻ (e.g., 135 mM Na-gluconate, 1 mM NaI, 0.25 µCi/ml Na¹²⁵I, and other salts) and the corresponding concentration of the test compound.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for ion uptake.
-
Terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., 110 mM MgCl₂).
-
Lyse the cells using a suitable lysis buffer (e.g., 1% sodium dodecyl sulfate).
c. Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Non-Radioactive Ion Flux Assay using a Fluorescent Indicator
This assay offers a safer alternative to radiolabeled methods by using a fluorescent dye that is sensitive to a surrogate ion transported by the NCC.
a. Cell Preparation:
-
Use a stable HEK293 cell line co-expressing the human NCC and a membrane-targeted, chloride-sensitive Yellow Fluorescent Protein (YFP).
-
Seed the cells in a 96-well plate and grow to confluence.
b. Assay Procedure:
-
Incubate the cells in a hypotonic, chloride-free, and potassium-free buffer to activate the NCC.
-
Replace the activation buffer with a chloride-free buffer containing various concentrations of the test compound and incubate for approximately 10 minutes.
-
Initiate the ion influx by adding an assay buffer containing sodium chloride. The influx of chloride ions will quench the YFP fluorescence.
-
Measure the fluorescence intensity over time using a microplate reader.
c. Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
a. Sample Preparation:
-
Purify the human NCC protein and solubilize it in a suitable buffer containing a mild detergent.
-
Prepare a solution of the test compound (ligand) in the same buffer as the protein to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions before the experiment to prevent air bubbles.
b. ITC Experiment:
-
Load the purified NCC solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Measure the heat change after each injection.
c. Data Analysis:
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates) and affinity data.
a. Chip Preparation:
-
Immobilize the purified and solubilized NCC protein onto a sensor chip. This can be achieved through various chemistries, such as amine coupling.
b. SPR Experiment:
-
Flow a running buffer over the sensor chip to establish a stable baseline.
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface and monitor the binding in real-time (association phase).
-
Switch back to the running buffer and monitor the dissociation of the compound from the protein (dissociation phase).
-
Regenerate the sensor surface between different analyte concentrations if necessary.
c. Data Analysis:
-
Generate sensorgrams (plots of response units vs. time) for each concentration.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Correlating In Vitro Potency with In Vivo Efficacy of Altizide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altizide (B1665742) is a thiazide-like diuretic utilized in the management of hypertension.[1] Like other drugs in its class, its therapeutic effect is achieved through the modulation of ion transport in the renal tubules. Understanding the correlation between its potency in a controlled in vitro environment and its efficacy within a complex biological system is crucial for drug development and clinical application. This guide provides a comparative analysis of the available data on this compound, focusing on its mechanism of action, in vivo clinical outcomes, and the experimental methodologies used to evaluate its performance. While specific public domain data on the in vitro potency of this compound (e.g., IC50 or EC50 values) is limited, this guide outlines the established mechanism and provides a framework for its evaluation.
Data Presentation
In Vitro Potency: Mechanism of Action
This compound, as a thiazide-like diuretic, is understood to exert its effects through the inhibition of the Sodium-Chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and pressure.[2][3]
Table 1: In Vitro Profile of Thiazide-like Diuretics
| Target | Mechanism of Action | Expected In Vitro Assay | Key Parameters |
| Sodium-Chloride (Na+/Cl-) Cotransporter (NCC) | Inhibition of ion transport | Radiotracer flux assays, fluorescence-based ion flux assays | IC50 |
In Vivo Efficacy: Clinical Studies in Hypertension
The in vivo efficacy of this compound has been evaluated in several clinical trials, primarily focusing on its antihypertensive effects, often in combination with the potassium-sparing diuretic, spironolactone (B1682167).
Table 2: Summary of In Vivo Efficacy of this compound in Clinical Trials
| Study | Dosage | Patient Population | Duration | Primary Outcome | Key Findings |
| Monotherapy in Systemic Hypertension[4] | 15 mg this compound / 25 mg Spironolactone (1 tablet/day, increased to 2 if needed) | 946 patients with mild to moderate hypertension | 90 days | Normalization of diastolic blood pressure (≤ 90 mm Hg) | Blood pressure was controlled in 83% of patients by the end of the study.[4] |
| Ambulatory Multicenter Study[5] | This compound + Spironolactone (2 tablets/day) | 482 hypertensive patients (Group I) | 45 days | Reduction in systolic and diastolic blood pressure | Mean systolic and diastolic blood pressure decreased by 15% and 14%, respectively.[5] |
| Comparison with Enalapril[6] | 15 mg this compound / 25 mg Spironolactone | 186 patients with moderate essential hypertension | 8 weeks | Reduction in blood pressure | The combination of spironolactone and this compound safely reduced elevated blood pressure, particularly in older patients.[6] |
Experimental Protocols
In Vitro: Na+/Cl- Cotransporter (NCC) Inhibition Assay
A common method to determine the in vitro potency of NCC inhibitors involves using a cell-based ion flux assay.
Objective: To measure the concentration-dependent inhibition of the Na+/Cl- cotransporter by a test compound (e.g., this compound).
Methodology:
-
Cell Culture: A stable cell line expressing the human Na+/Cl- cotransporter (NCC) is cultured in appropriate media. A common choice is Human Embryonic Kidney 293 (HEK293) cells.[7]
-
Assay Preparation: The cells are seeded into 96-well plates. To activate the NCC, cells are incubated in a hypotonic and chloride-free solution.[2]
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound.
-
Ion Flux Measurement: A common method involves a fluorescence-based assay where a chloride-sensitive yellow fluorescent protein (YFP) is co-expressed in the cells. The influx of chloride, mediated by NCC, quenches the YFP fluorescence.[7][8] Alternatively, radiolabeled ion uptake assays (e.g., using ⁸⁶Rb+ as a tracer for K+ in Na+-K+-2Cl- cotransporter assays) can be adapted.[9]
-
Data Analysis: The rate of fluorescence quenching (or radiotracer uptake) is measured. The data is then plotted as the percentage of inhibition versus the log of the compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal response, is calculated from this curve.
In Vivo: Clinical Trial Protocol for Hypertension
The following is a generalized protocol based on the methodologies of the cited clinical studies for evaluating the efficacy of an antihypertensive agent like this compound.
Objective: To assess the safety and efficacy of this compound in reducing blood pressure in patients with essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.[6]
Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., age 18-70) with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, or a history of hypersensitivity to thiazide diuretics.
Treatment Protocol:
-
Washout Phase: A 4-week period where all previous antihypertensive medications are discontinued.[6]
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound 15 mg/day) or a comparator (e.g., another antihypertensive agent or placebo).
-
Treatment Period: Patients are treated for a specified duration (e.g., 8-12 weeks).
-
Blood Pressure Monitoring: Blood pressure is measured at regular intervals (e.g., baseline, weeks 4, 8, and 12) using standardized procedures. Ambulatory blood pressure monitoring may also be used.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters (e.g., serum electrolytes, creatinine).
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: The percentage of patients achieving a target blood pressure goal.
-
Safety Endpoint: The incidence and severity of adverse events.
Mandatory Visualization
Caption: Mechanism of action of this compound on the Na+/Cl- Cotransporter.
Caption: Experimental workflow for in vitro NCC inhibition assay.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Altizide in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Altizide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Disposal Principle
The primary method for the disposal of this compound is through incineration.[1] Excess, expired, or waste this compound should be handled by a licensed hazardous material disposal company.[1] It is imperative to comply with all federal, state, and local regulations concerning the disposal of this material.[1] Although this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is prudent to handle it with care due to its pharmacological activity and the potential for toxic fumes under fire conditions.[1]
Data Presentation: this compound Disposal Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Incineration in a facility with an afterburner and scrubber. | [1] |
| Waste Classification | Not classified as a "Hazardous Chemical" per OSHA 29 CFR 1910.1200. However, it should be managed as a non-RCRA pharmaceutical waste. | [1] |
| Unused/Expired Product | Offer to a licensed hazardous material disposal company. | [1] |
| Contaminated Materials | Dispose of in the same manner as the product itself. | [1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1] | |
| Accidental Spills | Sweep up or vacuum spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, such as unused or expired tablets and contaminated materials (e.g., weighing papers, gloves, and bench paper), in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. Do not mix with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, or broken glass) must be disposed of in a designated, puncture-resistant sharps container.
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with the contents ("this compound Waste") and the appropriate hazard warnings.
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and clearly marked.
4. Disposal Arrangement:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Ensure the disposal vendor will be using incineration as the final disposal method.
-
Maintain a detailed record of the waste disposal, including the date, quantity, and disposal vendor, for compliance purposes.
5. Accidental Release Measures:
-
In case of a spill, avoid generating dust.[1]
-
Wear appropriate personal protective equipment.[1]
-
Sweep or vacuum the spilled material and place it in a suitable, sealed container for disposal.[1]
-
Thoroughly clean the spill area to remove any residual contamination.[1]
-
Prevent the spilled material from entering drains, sewers, or watercourses.[1]
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
Personal protective equipment for handling Altizide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Altizide, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.
| Activity | Required PPE | Specifications |
| Routine Handling (Weighing, preparing solutions) | • Eye Protection• Protective Gloves• Lab Coat | • Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1]• Chemically resistant gloves (e.g., nitrile), inspected prior to use.[1][2]• Standard laboratory coat. |
| Handling Large Quantities or Dust-Generating Procedures | • All routine PPE• Respiratory Protection• Enhanced Skin Protection | • In addition to routine PPE.• Appropriate respirator if dust is generated and ventilation is inadequate.[3]• Fire/flame resistant and impervious clothing.[1] |
| Cleaning Spills | • All routine PPE• Respiratory Protection (for powder spills) | • In addition to routine PPE.• Wear appropriate protective clothing to avoid contact with spilled material.[1]• Use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[3] |
| Emergency Situations (e.g., Fire) | • Self-contained breathing apparatus (SCBA) | • To be used by trained personnel in firefighting activities.[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following step-by-step plan outlines the key procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep away from incompatible materials, though specific incompatibilities for this compound are not detailed in the provided information.
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid the formation of dust and aerosols.[1]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin and eyes.[1]
-
After handling, wash hands thoroughly.[1]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Wear appropriate personal protective equipment before attempting to clean the spill.[1]
-
For solid spills, avoid generating dust. Use a method like sweeping up or vacuuming the spillage and collecting it in a suitable container for disposal.[1][3]
-
Clean the spill surface thoroughly to remove any residual contamination.[1]
-
Prevent spilled material from entering drains, water courses, or the ground.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All unused this compound, expired materials, and anything contaminated with this compound (e.g., gloves, weighing paper, containers) should be considered hazardous waste.
2. Waste Segregation and Collection:
-
Collect this compound waste in a designated, properly labeled, and sealed container.[3]
3. Disposal Method:
-
Excess and expired this compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, offer the waste to a licensed hazardous material disposal company.[1]
-
Ensure that all federal and local regulations regarding the disposal of this material are followed.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
